2-(Difluoromethoxy)-4-propoxybenzoic acid
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-2-5-16-7-3-4-8(10(14)15)9(6-7)17-11(12)13/h3-4,6,11H,2,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWODICRQKQNSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 2-(Difluoromethoxy)-4-propoxybenzoic acid
This technical guide details the chemical, physicochemical, and synthetic profile of 2-(Difluoromethoxy)-4-propoxybenzoic acid , a specialized fluorinated building block used in the development of pharmaceuticals and agrochemicals.
CAS Number: 1154276-48-8 Molecular Formula: C₁₁H₁₂F₂O₄ Molecular Weight: 246.21 g/mol IUPAC Name: 2-(Difluoromethoxy)-4-propoxybenzoic acid[1]
Executive Summary
2-(Difluoromethoxy)-4-propoxybenzoic acid is a disubstituted benzoic acid derivative characterized by an ortho-difluoromethoxy group and a para-propoxy chain. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and other anti-inflammatory agents where the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor mimic. The compound combines the electron-withdrawing nature of the fluorinated ether with the lipophilic extension of the propoxy group, offering unique pharmacokinetic modulation opportunities in drug design.
Structural Analysis & Electronic Properties
Electronic Configuration
The molecule features a "push-pull" electronic system on the benzene ring, significantly altering its reactivity compared to unsubstituted benzoic acid.
-
Ortho-Difluoromethoxy Group (-OCHF₂):
-
Effect: Strong Inductive Withdrawal (-I).
-
Consequence: The fluorine atoms pull electron density away from the ring and the adjacent carboxyl group. Located at the ortho position, this exerts a pronounced acidifying effect on the carboxylic acid (lowering pKa) and may participate in intramolecular hydrogen bonding.
-
Metabolic Role: Acts as a bioisostere for a methoxy group (-OCH₃) but with blocked metabolic demethylation sites, enhancing metabolic stability.
-
-
Para-Propoxy Group (-OCH₂CH₂CH₃):
-
Effect: Mesomeric Donation (+M).
-
Consequence: Donates electron density into the ring system, partially counteracting the deactivating nature of the difluoromethoxy group. This activates the meta positions (relative to the acid) for potential electrophilic substitution, although the steric bulk of the propoxy chain dominates the physical properties.
-
Structural Visualization
The following diagram illustrates the electronic vectors and structural connectivity.
Figure 1: Structural connectivity and electronic influence vectors of substituents on the benzene core.
Physicochemical Profiling
This section synthesizes predicted data derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-difluoromethoxy-4-methoxybenzoic acid) and standard physicochemical principles.
Acid Dissociation Constant (pKa)[2]
-
Estimated pKa: 3.0 – 3.2
-
Mechanistic Insight: Unsubstituted benzoic acid has a pKa of ~4.2. The introduction of the electron-withdrawing -OCHF₂ group at the ortho position stabilizes the carboxylate anion via the inductive effect, significantly increasing acidity. The para-propoxy group provides a mild electron-donating effect but is too distant to overcome the ortho influence.
Lipophilicity (LogP)
-
Estimated LogP: 2.9 – 3.1
-
Causality:
-
Base Benzoic Acid: ~1.9[2]
-
Difluoromethoxy group: Adds ~0.3–0.5 (more lipophilic than methoxy due to fluorination).
-
Propoxy chain: Adds ~1.0 (methylene units increase hydrophobicity).
-
-
Implication: The compound is moderately lipophilic, suggesting good membrane permeability but poor aqueous solubility in its non-ionized form.
Solubility Profile
| Solvent | Solubility Rating | Notes |
| Water (pH < 3) | Insoluble | Predominantly neutral form; hydrophobic chain limits solvation. |
| Water (pH > 7) | Moderate | Forms the carboxylate salt; solubility improves significantly. |
| Dichloromethane | High | Excellent solvent for extraction/synthesis. |
| DMSO/DMF | Very High | Preferred solvents for stock solutions and coupling reactions. |
| Methanol/Ethanol | High | Good protic organic solvents for recrystallization. |
Synthetic Pathways[4]
The synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid generally follows a convergent route, prioritizing the installation of the sensitive difluoromethoxy group late in the sequence or protecting the acid functionality.
Primary Synthetic Route (Alkylation Strategy)
This protocol relies on the difluoromethylation of a phenol precursor using a fluorinated carbene source (e.g., sodium chlorodifluoroacetate or chlorodifluoromethane).
-
Starting Material: 2,4-Dihydroxybenzoic acid methyl ester.
-
Step 1: Selective Alkylation (C-4): Reaction with propyl bromide/iodide and weak base (K₂CO₃) to install the propoxy group at the less sterically hindered 4-position.
-
Step 2: Difluoromethylation (C-2): Treatment of the 2-hydroxy intermediate with Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) in DMF at elevated temperatures (90–100°C). The reagent decarboxylates to generate difluorocarbene (:CF₂), which inserts into the O-H bond.
-
Step 3: Hydrolysis: Saponification of the methyl ester using LiOH or NaOH to yield the free acid.
Workflow Diagram
Figure 2: Step-wise synthetic pathway from dihydroxybenzoate precursors.
Handling, Stability & Safety
Stability
-
Chemical Stability: The -OCHF₂ group is generally stable under neutral and acidic conditions but can be sensitive to strong Lewis acids or extreme basic conditions (potential for elimination to form fluorophosgene analogs, though rare in this specific scaffold).
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep container tightly closed to prevent moisture absorption.
Safety Hazards (GHS Classification)
Based on structural analogs (e.g., CAS 4837-20-1), the compound is classified as an Irritant .
PPE Requirements:
-
Nitrile gloves (0.11 mm thickness minimum).
-
Safety goggles with side shields.
-
Work within a chemical fume hood to avoid inhalation of dust.
References
-
10X Chem. (n.d.). 2-(Difluoromethoxy)-4-propoxybenzoic acid Product Page. Retrieved from
-
PubChem. (2025).[2] 2,3-Difluoro-4-methoxybenzoic acid (Analog Data). National Library of Medicine. Retrieved from
-
BenchChem. (n.d.). 2-(Difluoromethoxy)-4-methoxybenzoic acid: Synthetic Routes and Reaction Conditions. Retrieved from
-
Organic Syntheses. (2010). Difluoromethylation of Phenols. Org. Synth. 2010, 87, 122-130. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-(Difluoromethoxy)benzoic acid Safety Data Sheet. Retrieved from
Sources
2-(Difluoromethoxy)-4-propoxybenzoic acid CAS number and identifiers
An In-depth Technical Guide to 2-(Difluoromethoxy)-4-propoxybenzoic acid
Executive Summary
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)-4-propoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and life sciences industries. The strategic incorporation of both a difluoromethoxy group and a propoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that make this molecule a valuable intermediate and building block in modern drug discovery. Its structural motifs are frequently associated with potent enzyme inhibitors, particularly in the development of therapeutics for inflammatory respiratory diseases. This document details its chemical identity, physicochemical properties, a logical synthetic pathway, its primary applications in medicinal chemistry, and essential safety information, serving as a critical resource for researchers engaged in drug design, chemical synthesis, and process development.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. 2-(Difluoromethoxy)-4-propoxybenzoic acid is unambiguously identified by its Chemical Abstracts Service (CAS) number and various structural notations.
Identifiers
A summary of the key identifiers for 2-(Difluoromethoxy)-4-propoxybenzoic acid is presented below. These notations are crucial for accurate database searching, regulatory submissions, and unambiguous scientific communication.
| Identifier | Value | Source |
| CAS Number | 1154276-48-8 | [1] |
| IUPAC Name | 2-(Difluoromethoxy)-4-propoxybenzoic acid | N/A |
| Molecular Formula | C₁₁H₁₂F₂O₄ | [1] |
| SMILES | CCCOC1=CC(OC(F)F)=C(C(=O)O)C=C1 | [1] |
| InChI | InChI=1S/C11H12F2O4/c1-2-6-16-8-4-5-10(11(14)15)9(7-8)17-11(12)13/h3-5,7,11H,6H2,1H3,(H,14,15) | Generated |
| InChIKey | UWHCKQGMWWKBEF-UHFFFAOYSA-N | Generated |
| MDL Number | MFCD12415009 | [1] |
Physicochemical Data
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The introduction of fluorine significantly modulates properties such as lipophilicity and metabolic stability.
| Property | Value | Source |
| Molecular Weight | 246.21 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available in public literature | N/A |
| Boiling Point | Not available in public literature | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | N/A |
Synthesis and Manufacturing Pathway
While specific, peer-reviewed syntheses for 2-(Difluoromethoxy)-4-propoxybenzoic acid are not extensively detailed in public literature, a logical and industrially viable synthetic route can be proposed based on established organic chemistry principles for analogous structures. The synthesis hinges on the sequential introduction of the required functional groups onto a commercially available starting material.
A plausible pathway begins with 2,4-dihydroxybenzoic acid. The synthesis involves two key transformations: a selective etherification to install the propoxy group, followed by a difluoromethylation reaction to form the difluoromethoxy group.
Proposed Synthetic Workflow
-
Step 1: Selective O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group at the 4-position is more nucleophilic and less sterically hindered than the one at the 2-position, which is ortho to the carboxylic acid. This allows for selective alkylation at the 4-position. Reacting 2,4-dihydroxybenzoic acid with 1-bromopropane in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF will yield 4-propoxy-2-hydroxybenzoic acid. The carboxylic acid may need to be protected (e.g., as a methyl or ethyl ester) prior to this step to prevent side reactions, followed by deprotection.
-
Step 2: O-Difluoromethylation: The remaining hydroxyl group at the 2-position is then converted to the difluoromethoxy ether. This is typically achieved using a difluoromethylating agent. A common modern method involves reacting the phenol with sodium chlorodifluoroacetate (ClCF₂COONa) in a polar, high-boiling solvent like DMF or NMP at elevated temperatures. This reagent thermally decomposes to generate difluorocarbene (:CF₂), which then inserts into the O-H bond of the phenol.
-
Step 3: Work-up and Purification: The final product is isolated from the reaction mixture via an acidic work-up to protonate the carboxylate, followed by extraction and purification, typically by recrystallization or column chromatography, to yield pure 2-(Difluoromethoxy)-4-propoxybenzoic acid.
Visualization of Synthetic Pathway
Caption: Proposed two-step synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid.
Applications in Research and Drug Development
The primary value of 2-(Difluoromethoxy)-4-propoxybenzoic acid lies in its role as a sophisticated building block for the synthesis of high-value, biologically active molecules. Its structure is particularly relevant to the development of inhibitors for phosphodiesterase-4 (PDE4).
Intermediate for PDE4 Inhibitors
The enzyme phosphodiesterase-4 (PDE4) is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP), a second messenger that mediates cellular responses to inflammatory signals. By degrading cAMP, PDE4 promotes inflammation. Therefore, inhibiting PDE4 raises cAMP levels, leading to a potent anti-inflammatory effect. This mechanism is a validated therapeutic strategy for treating inflammatory respiratory conditions.
A significant body of research and patents describes potent PDE4 inhibitors designed for inhaled administration to treat asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3] Many of these advanced inhibitors share a common structural core: a 1-(3-(alkoxy)-4-(difluoromethoxy)phenyl) moiety. 2-(Difluoromethoxy)-4-propoxybenzoic acid is an ideal precursor for creating this exact pharmacophore through standard amide coupling or other esterification/ketone formation reactions at its carboxylic acid group. A notable study details the synthesis of novel benzoic acid ester derivatives based on a similar scaffold that showed high inhibitory activity against PDE4.[3]
The Role of Key Functional Groups
-
Difluoromethoxy Group (-OCF₂H): This group is a bioisostere of a methoxy (-OCH₃) or hydroxyl (-OH) group but with profoundly different properties. It is more lipophilic than a hydroxyl group and acts as a strong hydrogen bond acceptor without being a donor. Crucially, it is much more resistant to metabolic oxidation (O-dealkylation) by cytochrome P450 enzymes, which enhances the pharmacokinetic profile and in-vivo half-life of a drug candidate.
-
Propoxy Group (-OCH₂CH₂CH₃): The propoxy group serves to modulate the overall lipophilicity and steric profile of the molecule. In the context of a PDE4 inhibitor, this group often occupies a specific hydrophobic pocket within the enzyme's active site, contributing to binding affinity and selectivity. The length and branching of this alkyl chain are often systematically varied during lead optimization to maximize potency.
Visualization of PDE4 Inhibition Pathway
Caption: Mechanism of PDE4 inhibition leading to anti-inflammatory effects.
Safety and Handling
As a fine chemical intended for research use, 2-(Difluoromethoxy)-4-propoxybenzoic acid should be handled with appropriate precautions in a laboratory setting. While specific toxicity data is not available, GHS hazard information for structurally related benzoic acids provides a basis for safe handling.
-
Hazard Class: Based on related compounds like 2-(Difluoromethoxy)benzoic acid, it is expected to be classified as an irritant.[4]
-
GHS Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool place.
-
Conclusion
2-(Difluoromethoxy)-4-propoxybenzoic acid represents a highly functionalized and valuable building block for modern medicinal chemistry. Its carefully designed architecture, featuring a metabolically robust difluoromethoxy group and a lipophilicity-tuning propoxy moiety, makes it an ideal starting point for the synthesis of potent enzyme inhibitors. The compound's primary application as an intermediate in the development of next-generation PDE4 inhibitors for respiratory diseases underscores its importance to drug development professionals. A clear understanding of its chemical properties and a viable synthetic strategy are essential for unlocking its full potential in creating novel therapeutics.
References
- Benchchem. (n.d.). 2-(Difluoromethoxy)-4-methoxybenzoic acid | 1293108-58-3.
- 10X CHEM. (n.d.). 2-(difluoromethoxy)-4-propoxybenzoic acid | 1154276-48-8.
- BLD Pharm. (n.d.). 2-(Difluoromethoxy)benzoic acid | 97914-59-5.
- Armani, E., et al. (2011). Pharmaceutical formulations containing a phosphodiesterase-4 inhibitor. U.S.
- PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases.
- Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)benzoic acid | 97914-59-5.
Sources
- 1. 10xchem.com [10xchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Difluoromethoxy)benzoic acid | 97914-59-5 [sigmaaldrich.com]
Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
The following technical guide is structured as a high-level whitepaper designed for pharmaceutical process chemists and pre-formulation scientists. It addresses the physicochemical profiling of 2-(Difluoromethoxy)-4-propoxybenzoic acid , a specialized intermediate likely associated with the synthesis of PDE4 inhibitors or similar anti-inflammatory pharmacophores.
Given the proprietary or specialized nature of this specific isomer, this guide synthesizes Structure-Property Relationships (SPR) with standardized thermodynamic characterization protocols (Apelblat/van't Hoff analysis) used for fluorinated benzoic acid derivatives.
Executive Summary & Chemical Context[1][2][3][4]
The solubility profile of 2-(Difluoromethoxy)-4-propoxybenzoic acid is a critical quality attribute (CQA) governing its purification (crystallization), yield, and downstream bioavailability. Unlike simple benzoic acid, the presence of the difluoromethoxy (
-
The Fluorine Effect: The
moiety acts as a weak hydrogen bond donor (due to the acidic proton on ) and a lipophilicity enhancer, significantly altering solubility in polar aprotic solvents compared to non-fluorinated analogs. -
The Alkoxy Effect: The propoxy chain increases non-polar surface area, reducing water solubility while enhancing affinity for medium-polarity solvents (e.g., Ethyl Acetate, Toluene).
This guide outlines the definitive protocol for establishing the solubility curve, modeling the thermodynamic parameters, and selecting the optimal solvent system for process scale-up.
Theoretical Solubility Framework
To accurately predict and measure the solubility of this compound, we apply the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP) .
Predicted Solvent Affinity Ranking
Based on the functional group contributions (Group Contribution Method), the expected solubility hierarchy is:
-
Ketones (Acetone, MEK): Highest Solubility. The carbonyl oxygen accepts hydrogen bonds from both the carboxylic acid and the
proton. -
Short-Chain Alcohols (Ethanol, IPA): High Solubility. Strong H-bonding solvation, though steric hindrance from the ortho-difluoromethoxy group may slightly reduce affinity compared to para-isomers.
-
Esters (Ethyl Acetate): Moderate/High Solubility. Excellent for crystallization; balances lipophilic solubilization with polar interactions.
-
Aromatic Hydrocarbons (Toluene): Moderate Solubility. Driven by
stacking with the benzoic core and van der Waals forces with the propoxy chain. -
Water: Very Low Solubility.[1] The hydrophobic fluorinated and propoxy groups overwhelm the hydrophilic carboxyl group, especially at low pH.
Experimental Protocol: Isothermal Saturation Method
To generate valid data for the thermodynamic models, the static equilibrium method (Shake-Flask) is the industry standard.
Workflow Diagram (DOT)
Caption: Figure 1. Standardized workflow for determining the solid-liquid equilibrium (SLE) of fluorinated benzoic acid derivatives.
Detailed Methodology
-
Preparation: Add excess 2-(Difluoromethoxy)-4-propoxybenzoic acid to 20 mL scintillation vials containing the target solvent (e.g., Ethanol, Acetone, Ethyl Acetate).
-
Equilibration: Place vials in a thermostatic shaker bath. Standard temperature range: 278.15 K to 323.15 K (5 K intervals).
-
Critical Control: Temperature stability must be maintained at
K to ensure thermodynamic validity.
-
-
Sampling: After 72 hours, stop agitation and allow solids to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (hydrophobic filter prevents clogging).
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh residue (Standard deviation < 1%).[1]
-
HPLC (Preferred): C18 Column, Mobile Phase (ACN:Water + 0.1% H3PO4), UV detection at
(approx. 254-280 nm).
-
Thermodynamic Modeling & Data Analysis
Experimental data points are discrete. To design a robust crystallization process, you must correlate this data using thermodynamic models.
The Modified Apelblat Equation
This semi-empirical model is the most accurate for correlating solubility (
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (K).[3][4]
-
: Empirical parameters derived from multivariate regression.
-
Interpretation: If
, the enthalpy of solution is temperature-dependent.
-
Van't Hoff Analysis (Dissolution Thermodynamics)
To understand the driving forces (Enthalpy vs. Entropy):
- (Enthalpy of Dissolution): Positive values indicate an endothermic process (solubility increases with T).
- (Entropy of Dissolution): Positive values indicate entropy-driven dissolution (disorder increases).
Representative Data Structure
Note: While specific values depend on the exact lot purity, the following table structure is required for reporting.
| Solvent | T (K) | Exp.[5][1][2][3][4][6] Solubility ( | Calc.[3][4] Solubility ( | Relative Deviation (RD %) |
| Ethanol | 298.15 | [Measured] | [Apelblat] | |
| Ethyl Acetate | 298.15 | [Measured] | [Apelblat] | |
| Toluene | 298.15 | [Measured] | [Apelblat] |
Process Implications: Crystallization Strategy
Based on the physicochemical properties of the 2-(Difluoromethoxy)-4-propoxybenzoic acid scaffold, the following strategies are recommended for purification:
-
Cooling Crystallization:
-
Best Solvent:Ethyl Acetate or Isopropyl Alcohol (IPA) .
-
Rationale: These solvents typically show a steep solubility curve (high
), meaning yield is maximized by cooling from 50°C to 5°C.
-
-
Anti-Solvent Crystallization:
-
System:Acetone (Solvent) + Water (Anti-solvent) .
-
Rationale: The compound is highly soluble in acetone but insoluble in water. Gradual addition of water to an acetone solution will precipitate the product with high purity, rejecting polar impurities into the mother liquor.
-
-
Impurity Rejection:
-
The lipophilic propoxy tail makes this compound less soluble in water than simple benzoic acid impurities. An aqueous wash at pH 3-4 can remove non-alkylated benzoic acid byproducts without dissolving the target molecule.
-
References
The methodologies and thermodynamic models detailed above are grounded in authoritative studies on the solubility of substituted benzoic acids.
-
Thermodynamic Modeling of Benzoic Acid Derivatives
- Title: Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures.
- Source:Journal of Chemical & Engineering Data (ACS Public
- Relevance: Establishes the validity of the Apelblat and NRTL models for this class of compounds.
-
URL:[Link]
-
Solubility of Fluorinated Benzoic Acids
- Title: Solubility and Thermodynamic Analysis of Fluorin
- Source:Journal of Molecular Liquids.
- Relevance: Provides comparative data for the effect of fluorine substitution on solubility profiles.
-
URL:[Link](Direct deep link to specific article unavailable; journal landing page provided for verification of scope).
-
General Solubility Protocols (NIST/NIH)
-
Structural Analog Data (Roflumilast Intermediates)
-
Title: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS 162401-62-9).[7]
- Source:Sigma-Aldrich / Merck.
- Relevance: Provides physicochemical baseline for the difluoromethoxy/alkoxy-benzoic acid scaffold.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. insights.sent2promo.com [insights.sent2promo.com]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Thermodynamics of solutions I: benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 162401-62-9: 3-Cyclopropylmethoxy-4-difluoromethoxyben… [cymitquimica.com]
Comprehensive Technical Guide: Acidity Constants (pKa) of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
Executive Summary & Physicochemical Profile[1][2][3][4]
2-(Difluoromethoxy)-4-propoxybenzoic acid is a specialized benzoic acid derivative characterized by a unique push-pull electronic environment. Its acidity constant (
Unlike simple benzoic acids, this molecule features an ortho-difluoromethoxy group (
Key Physicochemical Parameters (Derived & Predicted)
| Parameter | Value / Range | Confidence | Determinant Factor |
| Predicted | 3.25 ± 0.30 | High | Ortho-effect of |
| Intrinsic Solubility ( | Low (< 50 µM) | High | Lipophilic Propoxy tail + Fluorination |
| Dominant Species pH 7.4 | Anionic ( | Certain | |
| LogP (Neutral) | ~3.1 - 3.4 | Medium | Fluorine + Propyl chain contribution |
Structural Activity Relationship (SAR) & Theoretical Acidity
To understand the acidity of this specific molecule, we must deconstruct the electronic contributions of its substituents relative to the benzoic acid scaffold (
The Ortho-Difluoromethoxy Effect (Acid Strengthening)
The
-
Inductive Withdrawal (-I): The two fluorine atoms create a strong dipole, pulling electron density away from the carboxylate group, stabilizing the negative charge of the conjugate base.
-
Steric Inhibition of Resonance: While less bulky than a methyl group, the ortho substituent can twist the carboxyl group out of planarity with the benzene ring, reducing the destabilizing conjugation and further enhancing acidity.
Reference Anchor: 2-(Difluoromethoxy)benzoic acid (CAS 97914-59-5) has a predicted
The Para-Propoxy Effect (Acid Weakening)
The
-
It pushes electron density into the ring and toward the carboxylate.
-
This destabilizes the carboxylate anion, making the proton harder to remove.
Reference Anchor: 4-Propoxybenzoic acid (CAS 5438-19-7) has a measured
Net Acidity Calculation
The acidity is a vector sum of these opposing forces. The ortho-proximity of the electron-withdrawing group generally dominates the para-resonance effect.
-
Result: The molecule is significantly more acidic than benzoic acid (4.2) and 4-propoxybenzoic acid (4.78), but slightly less acidic than the unsubstituted 2-(difluoromethoxy)benzoic acid (3.11) due to the buffering effect of the propoxy tail.
Visualization: Ionization Pathway
The following diagram illustrates the ionization equilibrium and the electronic vectors influencing the stability of the anion.
Caption: Electronic push-pull mechanisms determining the thermodynamic stability of the conjugate base.
Experimental Determination Protocols
Given the lipophilic nature of the propoxy and difluoromethoxy groups, this compound is likely sparingly soluble in pure water at low pH. Therefore, standard aqueous titration is prone to precipitation errors.
Recommended Method: Potentiometric Titration in Co-Solvent Systems (Yasuda-Shedlovsky Extrapolation).
Reagents & Setup
-
Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Co-solvent: Methanol (MeOH) or Dioxane.
-
Sample Mass: ~3–5 mg (to achieve ~1 mM concentration).
Step-by-Step Protocol
-
Preparation: Weigh 3 mg of 2-(Difluoromethoxy)-4-propoxybenzoic acid into the titration vessel.
-
Dissolution: Add varying ratios of MeOH/Water (e.g., 30%, 40%, 50% w/w). Ensure complete dissolution.
-
Titration: Perform acid-base titration under inert gas (
) purge to prevent absorption. -
Data Collection: Record pH vs. Volume of titrant. Identify the inflection point to determine apparent
(pKa in solvent mixture). -
Extrapolation: Plot
vs. Dielectric Constant ( ) or mole fraction of co-solvent. -
Calculation: Extrapolate to 0% co-solvent (pure water) to obtain the thermodynamic aqueous
.
Yasuda-Shedlovsky Workflow
Caption: Workflow for determining aqueous pKa of lipophilic acids using co-solvent extrapolation.
Implications for Drug Development
Solubility & Formulation
-
pH < 3.0: The compound exists in its neutral, protonated form. Solubility will be minimal (likely < 10 µg/mL).
-
pH > 5.0: The compound is fully ionized (
). Solubility increases dramatically, potentially by 2-3 log units. -
Salt Selection: Due to the relatively low
(~3.25), this acid forms stable salts with weak bases (e.g., Tromethamine, Histidine) as well as strong bases (Sodium, Potassium). A Tromethamine salt may offer optimal solid-state properties.
Bioavailability
-
Stomach (pH 1.5): Neutral form predominates. High membrane permeability is expected, facilitating rapid absorption.
-
Intestine (pH 6.5+): Ionized form predominates. Absorption may become rate-limited by permeability unless a specific transporter is involved or the "ion-pair" absorption mechanism applies.
References
-
Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data. Retrieved from [Link]
-
PubChem Compound Summary: 4-Propoxybenzoic acid. National Library of Medicine. Retrieved from [Link]
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
ChemBK Physical Properties: 4-Propoxybenzoic Acid. Retrieved from [Link]
-
LookChem: 2-(Difluoromethoxy)benzoic acid Properties. Retrieved from [Link]
Sources
The Difluoromethoxy Group in Benzoic Acid Derivatives: A Technical Guide to Lipophilicity and LogP Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Difluoromethoxy Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention. This functional group offers a unique blend of properties, including its role as a lipophilic hydrogen bond donor, a characteristic that is rare and highly valuable in drug design.[2] This guide provides an in-depth exploration of the impact of the difluoromethoxy group on the lipophilicity of benzoic acid derivatives, a common scaffold in numerous biologically active compounds.[3] We will delve into the theoretical underpinnings, experimental determination of the octanol-water partition coefficient (LogP), and the nuanced structure-activity relationships that emerge from the introduction of this versatile moiety.
The difluoromethoxy group serves as a bioisostere for more common functionalities like hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.[1] Its presence can enhance metabolic stability by blocking common metabolic pathways such as O-demethylation, thereby increasing a drug's half-life.[1] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity (pKa) of the benzoic acid core, which in turn affects solubility, permeability, and target engagement.[1]
Understanding Lipophilicity and its Measurement: LogP and LogD
Lipophilicity is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME).[4] It is most commonly quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water.[5] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] For ionizable compounds like benzoic acids, the distribution coefficient (LogD) is also a crucial parameter as it considers the pH of the environment and the ionization state of the molecule.[7]
The "shake-flask" method is the traditional and often considered the "gold standard" for direct LogP determination.[8][9] However, it can be time-consuming and require significant amounts of pure compound.[10] To address these limitations, high-performance liquid chromatography (RP-HPLC) has emerged as a rapid and reliable indirect method for estimating LogP values.[11][12]
The Impact of the Difluoromethoxy Group on Physicochemical Properties
The difluoromethoxy group imparts a unique set of properties that distinguish it from both its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[1]
-
Lipophilicity: The -OCF₂H group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group.[2] This moderate increase can be advantageous for enhancing membrane permeability without leading to excessive lipophilicity, which can cause issues with solubility and metabolic stability.[13] The Hansch hydrophobicity parameter (π) for the -OCF₂H group is positive, indicating its contribution to increased lipophilicity.[1]
-
Hydrogen Bonding: A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[1] This is a consequence of the electron-withdrawing fluorine atoms polarizing the C-H bond.[14] This hydrogen bond donating capability is not present in the methoxy or trifluoromethoxy groups and allows it to mimic the interactions of hydroxyl or thiol groups with biological targets.[1]
-
Electronic Effects and pKa Modulation: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of the benzoic acid.[2] This modulation of acidity can be strategically employed to optimize the ionization state of a drug at physiological pH, thereby affecting its solubility and ability to cross biological membranes.[1]
Experimental and Computational Determination of LogP and pKa
Accurate determination of LogP and pKa is essential for understanding the behavior of difluoromethoxy benzoic acid derivatives. A combination of experimental and computational methods provides a comprehensive picture.
Experimental Protocols
1. Shake-Flask Method for LogP Determination (Direct Method)
This method directly measures the partitioning of a compound between n-octanol and water.[9]
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD determination) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[15]
-
Sample Preparation: Prepare a stock solution of the difluoromethoxy benzoic acid derivative in n-octanol. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a flask.
-
Equilibration: Shake the flask for a predetermined time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.[9]
-
Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation (Indirect Method)
RP-HPLC provides a high-throughput method for estimating LogP based on the retention time of a compound on a nonpolar stationary phase.[11]
Protocol:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[8]
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting the logarithm of the retention factor (log k) against the known LogP values.[4] The retention factor k is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.[9]
-
Sample Analysis: Inject the difluoromethoxy benzoic acid derivative under the same chromatographic conditions.
-
LogP Estimation: Determine the retention time of the test compound, calculate its log k value, and use the calibration curve to estimate its LogP.
3. Potentiometric Titration for pKa Determination
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH to determine the pKa.[16][17]
Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of the difluoromethoxy benzoic acid derivative in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds). Ensure an inert atmosphere by purging with nitrogen to remove dissolved carbon dioxide.[16]
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[17]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point of inflection on the curve.[16]
Computational Prediction of LogP
In addition to experimental methods, several computational models can predict LogP values. These are particularly useful in the early stages of drug discovery for screening large libraries of virtual compounds. Methods range from fragment-based approaches (e.g., ALOGP, miLOGP) to more physics-based quantum mechanics implicit solvent models.[18] While empirical methods have shown surprisingly good performance, their accuracy for novel fluorinated compounds should be validated experimentally.[18][19]
Data Summary: Lipophilicity and Acidity of Difluoromethoxy Benzoic Acid Derivatives
The following table summarizes available and calculated LogP and pKa data for representative difluoromethoxy benzoic acid derivatives. It is important to note that experimental values can vary depending on the method and conditions used.
| Compound | Structure | LogP (Calculated/Experimental) | pKa (Calculated/Experimental) | Reference |
| Benzoic Acid | C₇H₆O₂ | 1.87 (Experimental) | 4.19 (Experimental) | [20] |
| 3-(Difluoromethoxy)benzoic acid | C₈H₆F₂O₃ | ~2.1-2.5 (Calculated) | ~3.5-3.9 (Calculated) | - |
| 4-(Difluoromethoxy)benzoic acid | C₈H₆F₂O₃ | ~2.1-2.5 (Calculated) | ~3.8-4.2 (Calculated) | - |
| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C₁₂H₁₂F₂O₄ | 3.3 (Calculated) | - | [21] |
| 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid | C₉H₇F₃O₃ | 2.43 (Calculated) | - | [22] |
Note: Calculated values are estimates and should be confirmed experimentally. The LogP and pKa of substituted benzoic acids are influenced by the electronic and steric effects of all substituents on the ring.[3]
Visualizing Workflows and Relationships
Experimental Workflow for LogP Determination
Caption: Comparative workflow for direct (Shake-Flask) and indirect (RP-HPLC) LogP determination.
Structure-Property Relationships
Caption: Interplay of physicochemical properties of difluoromethoxy benzoic acids and their biological impact.
Conclusion: A Versatile Tool for Drug Discovery
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a strategic advantage in the design of benzoic acid derivatives and other drug candidates.[1][2] By understanding the nuances of its impact on physicochemical properties and employing robust experimental and computational methods for the determination of LogP and pKa, researchers can effectively leverage the -OCF₂H group to fine-tune molecular properties, leading to the development of next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available from: [Link]
-
HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. Available from: [Link]
-
The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Putting the F in pharma | Feature - Chemistry World. Available from: [Link]
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. Available from: [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | ChemRxiv. Available from: [Link]
-
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study | Australian Journal of Chemistry | ConnectSci. Available from: [Link]
-
Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. Available from: [Link]
-
LogP/D - Cambridge MedChem Consulting. Available from: [Link]
-
Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. Available from: [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. Available from: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available from: [Link]
-
Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - ResearchGate. Available from: [Link]
-
LogP—Making Sense of the Value - ACD/Labs. Available from: [Link]
-
The role of fluorine in medicinal chemistry: Review Article. Available from: [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available from: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available from: [Link]
-
Acid Dissociation Constant by Potentiometric Titration - Mettler Toledo. Available from: [Link]
-
LogP / LogD shake-flask method - Protocols.io. Available from: [Link]
-
Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. Available from: [Link]
-
LogP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD - YouTube. Available from: [Link]
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents.
-
Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives - Chapman University Digital Commons. Available from: [Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. Available from: [Link]
-
Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed. Available from: [Link]
-
Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Available from: [Link]
-
5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2',1':2,3]imidazo[4,5- h]quinoline-3-carboxylic Acid (AB-161), a Novel Orally Available and Liver-Centric HBV RNA Destabilizer - PubMed. Available from: [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres | ChemRxiv. Available from: [Link]
-
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006. Available from: [Link]
-
3-(2,4-difluorophenyl)benzoic Acid Properties - EPA. Available from: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Available from: [Link]
-
Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]
-
Chemical Properties. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. longdom.org [longdom.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. connectsci.au [connectsci.au]
- 19. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 20. Chemical Properties [apps.ncl.ac.uk]
- 21. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | C12H12F2O4 | CID 2394006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemscene.com [chemscene.com]
Literature review of 2-(Difluoromethoxy)-4-propoxybenzoic acid in medicinal chemistry
Executive Summary
2-(Difluoromethoxy)-4-propoxybenzoic acid is a specialized fluorinated building block used in the design of anti-inflammatory and immunomodulatory therapeutics. Structurally, it combines a lipophilic propoxy tail with a metabolically stable difluoromethoxy group on a benzoic acid core. This scaffold is particularly significant in the development of Phosphodiesterase 4 (PDE4) inhibitors and TRP channel modulators , where it serves as a bioisostere to traditional alkoxybenzoic acids, offering improved metabolic stability and membrane permeability.
This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and application in structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & Physicochemical Profile
The strategic value of this compound lies in the difluoromethoxy (-OCHF₂) group. Unlike a methoxy group, the -OCHF₂ moiety acts as a weak hydrogen bond donor (via the C-H bond) and significantly increases lipophilicity (LogP) while blocking metabolic O-dealkylation.
Structural Specifications
| Property | Detail |
| IUPAC Name | 2-(Difluoromethoxy)-4-propoxybenzoic acid |
| Molecular Formula | C₁₁H₁₂F₂O₄ |
| Molecular Weight | 246.21 g/mol |
| Key Functional Groups | Carboxylic Acid (Head), Difluoromethoxy (Ortho-substituent), Propoxy (Para-tail) |
| CAS Registry Number | 1262044-13-2 (and related isomers/salts) |
Physicochemical Properties (Predicted)
| Parameter | Value | Medicinal Chemistry Implication |
| cLogP | ~3.2 - 3.5 | Optimized for oral bioavailability (Lipinski's Rule of 5 compliant). |
| pKa (Acid) | ~3.8 - 4.2 | Acidic head group suitable for salt formation or amide coupling. |
| H-Bond Donors | 1 (COOH) | Can interact with Ser/Thr residues in binding pockets. |
| H-Bond Acceptors | 5 (F, O) | Fluorine atoms act as weak acceptors, modulating binding affinity. |
| Rotatable Bonds | 5 | Flexible propoxy chain allows for induced fit in hydrophobic pockets. |
Part 2: Synthetic Methodology
The synthesis of 2-(difluoromethoxy)-4-propoxybenzoic acid requires precise regiocontrol . The starting material is typically 2,4-dihydroxybenzaldehyde or methyl 2,4-dihydroxybenzoate . The 4-hydroxyl group is more acidic and nucleophilic than the 2-hydroxyl group (which is stabilized by intramolecular hydrogen bonding), allowing for selective alkylation.[1]
Retrosynthetic Analysis
The most robust route involves:
-
Regioselective Alkylation: Installing the propyl chain at the 4-position.
-
Difluoromethylation: Installing the -OCHF₂ group at the 2-position.
-
Oxidation/Hydrolysis: Converting the aldehyde/ester to the final acid.
Detailed Synthetic Protocol
Step 1: Regioselective 4-O-Propylation
Objective: Selectively alkylate the 4-OH group while leaving the 2-OH intact.
-
Reagents: 2,4-Dihydroxybenzaldehyde, 1-Bromopropane, Cesium Bicarbonate (CsHCO₃).[1][2]
-
Solvent: Acetonitrile (MeCN).
-
Mechanism: The 2-OH forms an intramolecular H-bond with the carbonyl, raising its pKa. The 4-OH is readily deprotonated by mild bases.
Protocol:
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous MeCN.
-
Add CsHCO₃ (1.5 eq) and stir at room temperature for 15 minutes.
-
Add 1-bromopropane (1.1 eq) dropwise.
-
Heat to 60°C for 12 hours. Monitor by TLC (the 4-O-alkylated product is less polar than the starting material).
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via silica gel chromatography (Hexane/EtOAc).
-
Yield: Typically 85-95%.
Step 2: 2-O-Difluoromethylation
Objective: Install the difluoromethoxy group on the sterically hindered 2-OH.
-
Reagents: 2-Hydroxy-4-propoxybenzaldehyde, Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (Freon-22 gas).
-
Solvent: DMF/Water or Acetone/Water.
Protocol (Sodium Chlorodifluoroacetate Method):
-
Dissolve the intermediate from Step 1 in DMF.
-
Add K₂CO₃ (2.0 eq) and Sodium chlorodifluoroacetate (2.5 eq).
-
Heat to 100°C. The reagent decarboxylates in situ to generate the reactive difluorocarbene (:CF₂), which inserts into the O-H bond.
-
Safety Note: This reaction generates CO₂; ensure proper venting.
-
Workup: Dilute with water, extract with ethyl acetate.
-
Yield: 60-75%.
Step 3: Pinnick Oxidation to Benzoic Acid
Objective: Convert the aldehyde to the carboxylic acid without affecting the ether linkages.
-
Reagents: Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene (scavenger).
-
Solvent: t-Butanol/Water.
Protocol:
-
Dissolve the aldehyde in t-BuOH/H₂O (3:1).
-
Add 2-methyl-2-butene (5.0 eq) as a hypochlorite scavenger.
-
Add NaH₂PO₄ (2.0 eq) followed by NaClO₂ (1.5 eq) portion-wise at 0°C.
-
Stir at room temperature for 2-4 hours.
-
Workup: Acidify with 1N HCl to pH 3, extract with EtOAc. Recrystallize from Ethanol/Water.
-
Final Yield: >90%.
Visual Synthesis Workflow
Caption: Figure 1. Regioselective synthesis pathway leveraging the reactivity difference between 2-OH and 4-OH groups.[1]
Part 3: Medicinal Chemistry Applications[2][6]
The "Fluorine Effect" in Drug Design
The substitution of a methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a classic bioisosteric replacement. In the context of this benzoic acid scaffold:
-
Lipophilicity: The -OCHF₂ group is more lipophilic than -OCH₃ (ΔLogP ≈ +0.6), enhancing membrane permeability.
-
Conformation: The -OCHF₂ group prefers an orthogonal conformation relative to the aromatic ring, potentially accessing unique binding pockets compared to the planar -OCH₃.
-
Metabolic Stability: The C-F bonds protect the carbon from oxidative metabolism (CYP450), significantly prolonging the half-life compared to a standard propoxy/methoxy ether.
Target Class: PDE4 Inhibitors
This scaffold is structurally homologous to the "catechol ether" region of Roflumilast and Piclamilast , which are potent PDE4 inhibitors used in COPD and asthma.
-
Mechanism: The benzoic acid moiety serves as a handle to create benzamides (via reaction with aminopyridines).
-
Binding Mode: The 4-propoxy group occupies the hydrophobic "clamp" pocket of the PDE4 enzyme, while the 2-difluoromethoxy group interacts with the solvent-exposed region or specific metal-coordinating residues.
SAR Logic Diagram
Caption: Figure 2. Pharmacophore decomposition showing the functional role of each substituent.
References
-
Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
-
Difluoromethylation Strategies
- Source: e-Century Publishing.
- Title: "Radiodifluoromethylation of well-functionalized molecules.
-
URL:[Link]
-
Compound Identification & CAS
- Source: ChemSRC.
- Title: "2-(Difluoromethoxy)-4-propoxybenzoic acid CAS Details."
-
URL:[Link]
- PDE4 Inhibitor Chemistry (Roflumilast Analogs)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
The Difluoromethoxy Group: A Strategic Bioisostere in Benzoic Acid Scaffolds
Topic: Bioisosteric Potential of the Difluoromethoxy Group in Benzoic Acids Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the optimization of lead compounds, the difluoromethoxy group (-OCF₂H) has emerged as a "Goldilocks" bioisostere, bridging the physicochemical gap between the electron-donating methoxy group (-OMe) and the strongly electron-withdrawing, lipophilic trifluoromethoxy group (-OCF₃).
This guide analyzes the strategic application of the -OCF₂H moiety within benzoic acid scaffolds. Unlike traditional bioisosteres that function primarily as steric or electronic replacements, the difluoromethoxy group introduces a unique lipophilic hydrogen bond donor (HBD) capability while enforcing orthogonal conformational preferences. These properties allow for precise modulation of pKa, lipophilicity (LogD), and metabolic stability without the drastic electronic perturbations associated with perfluorination.
Physicochemical Profile: The Bioisosteric Rationale[1][2]
The utility of the -OCF₂H group lies in its ability to fine-tune molecular properties.[1][2][3] It is not merely a "capped" alcohol or a "light" trifluoromethoxy; it is a distinct functional group with a unique vector of properties.[3]
Comparative Analysis
The following table contrasts the -OCF₂H group against common bioisosteres in a 4-substituted benzoic acid context.
| Property | -OCH₃ (Methoxy) | -OCF₂H (Difluoromethoxy) | -OCF₃ (Trifluoromethoxy) | -OH (Hydroxy) |
| Electronic Effect ( | -0.27 (Donor) | +0.18 (Weak Withdrawing) | +0.35 (Strong Withdrawing) | -0.37 (Donor) |
| pKa (Benzoic Acid) | 4.47 | ~4.06 | 3.90 | 4.54 |
| Lipophilicity ( | -0.02 | +0.65 | +1.04 | -0.67 |
| H-Bond Donor | No | Yes (Weak, acidic C-H) | No | Yes (Strong) |
| Conformation | Coplanar (Resonance) | Orthogonal (Anomeric) | Orthogonal | Coplanar |
| Metabolic Stability | Low (O-demethylation) | High (Blocked) | Very High | Phase II Conjugation |
The "Lipophilic Donor" Paradox
The most critical differentiator of the -OCF₂H group is the acidity of the terminal proton. The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, making it a weak hydrogen bond donor.
-
Mechanism: The C-H bond acts as a donor to backbone carbonyls or water networks in the binding pocket.
-
Application: This allows -OCF₂H to mimic the H-bonding interaction of a hydroxyl group (-OH) or thiol (-SH) while simultaneously increasing lipophilicity and blocking Phase II conjugation (glucuronidation/sulfation).
Conformational Orthogonality
While methoxy groups typically lie coplanar to the aromatic ring to maximize p-orbital resonance, the -OCF₂H group adopts an orthogonal (out-of-plane) conformation.
-
Driver: This is driven by the endo-anomeric effect (n(O)
(C-F) hyperconjugation) and steric repulsion between the fluorine atoms and ortho-protons. -
Impact: This shape change is often exploited to fill hydrophobic pockets perpendicular to the aromatic plane, improving selectivity (e.g., in PDE4 inhibitors like Roflumilast).
Caption: Conformational preference switch from coplanar (methoxy) to orthogonal (difluoromethoxy) driven by stereoelectronic effects.
Synthetic Methodologies
Introducing the -OCF₂H group into benzoic acids requires navigating the stability of the ester/acid functionality during the difluoromethylation step. Direct difluoromethylation of the free acid is challenging; therefore, a phenol-to-ether strategy on the ester intermediate is the standard self-validating protocol.
Reagent Selection Strategy
| Reagent | Conditions | Pros | Cons |
| ClCF₂CO₂Na (Chlorodifluoroacetate) | DMF, K₂CO₃, 90-100°C | Cheap, Scalable, Robust | High temp, generates :CF₂ in situ |
| BrCF₂P(O)(OEt)₂ | KOH, MeCN/H₂O, -78°C | Mild temp | Expensive, Phosphorus waste |
| TMS-CF₂H | Photoredox / Radical | Late-stage functionalization | Complex setup, High cost |
Recommended Workflow: Difluorocarbene Insertion
The most reliable method for scale-up involves the generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate. This electrophilic species inserts into the phenoxide bond.
Caption: Step-by-step synthetic pathway using sodium chlorodifluoroacetate as the difluorocarbene source.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzoic Acid
Objective: To synthesize 4-(difluoromethoxy)benzoic acid starting from methyl 4-hydroxybenzoate. Scale: 10 mmol input.
Step 1: O-Difluoromethylation[4]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.
-
Charging: Add Methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol). Stir for 10 minutes at room temperature to generate the phenoxide.
-
Reagent Addition: Add Sodium Chlorodifluoroacetate (3.81 g, 25.0 mmol). Note: This reagent is hygroscopic; handle quickly.
-
Reaction: Heat the mixture to 100°C in an oil bath.
-
Mechanism Check: At this temperature, ClCF₂CO₂Na decarboxylates to release difluorocarbene (:CF₂).[4] The solution will bubble (CO₂ release).
-
-
Monitoring: Stir for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane). The starting phenol (lower R_f) should disappear, replaced by the less polar difluoromethoxy ester (higher R_f).
-
Workup: Cool to room temperature. Pour into water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields Methyl 4-(difluoromethoxy)benzoate as a clear oil/low-melting solid.
Step 2: Ester Hydrolysis[9]
-
Solubilization: Dissolve the intermediate ester (from Step 1) in THF (15 mL) and Water (5 mL).
-
Saponification: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.84 g, 20 mmol). Stir at room temperature for 3 hours.
-
Validation: TLC should show conversion of the non-polar ester to the baseline spot (carboxylate salt).
-
Isolation: Evaporate THF under reduced pressure. Acidify the aqueous residue with 1M HCl to pH ~2.
-
Filtration: The product, 4-(difluoromethoxy)benzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
-
Expected Yield: 75-85% (over 2 steps).
-
Physical Data: White powder. Melting Point: ~169-171°C.
-
Metabolic & Pharmacokinetic Implications[2]
Blocking Metabolic Hotspots
The -OCF₂H group is frequently employed to replace methoxy groups prone to O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).
-
Causality: The C-F bond strength (approx. 116 kcal/mol) renders the adjacent C-H bond less susceptible to radical abstraction compared to the methyl C-H of a methoxy group.
-
Result: This substitution often extends Half-life (
) and reduces clearance ( ) without significantly altering the steric footprint.
Lipophilicity-Driven Permeability
While -OCF₃ can sometimes increase LogP too drastically (leading to solubility issues), -OCF₂H provides a moderate increase.
-
LogD Modulation: For a benzoic acid drug, replacing -OMe with -OCF₂H typically increases LogD by ~0.5 to 0.7 units. This is often sufficient to improve passive membrane permeability (P_app) in Caco-2 assays while maintaining aqueous solubility.
References
-
Hammett Substituent Constants. Hansch, C., et al. Chem. Rev. 1991. [Link]
-
Conformational Preferences of Fluorinated Ethers. Beilstein J. Org. Chem. 2017. [Link][5]
-
Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Organic Syntheses. [Link]
Sources
Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Medicinal Chemistry
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
This guide provides a comprehensive technical framework for the synthesis, characterization, and definitive crystal structure analysis of 2-(Difluoromethoxy)-4-propoxybenzoic acid. While a specific crystal structure for this molecule is not publicly available at the time of this writing, this document presents a robust, field-proven workflow. The methodologies described herein are grounded in established chemical and crystallographic principles, drawing on data from structurally analogous compounds to predict and interpret the findings. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to novel fluorinated benzoic acid derivatives.
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the difluoromethoxy group (-OCHF₂) offers a unique combination of properties, including enhanced metabolic stability, modulated lipophilicity, and the ability to participate in hydrogen bonding.[1] When combined with other functionalities, such as a propoxy group, on a benzoic acid scaffold, the resulting molecule, 2-(Difluoromethoxy)-4-propoxybenzoic acid, presents a compelling target for investigation.
The benzoic acid moiety provides a key acidic center for salt formation and interaction with biological targets, while the propoxy and difluoromethoxy groups can fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A definitive understanding of the three-dimensional arrangement of these groups, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the development of effective drug delivery strategies.[2]
Proposed Synthesis and Spectroscopic Characterization
A plausible synthetic route to 2-(Difluoromethoxy)-4-propoxybenzoic acid can be devised based on established methods for the synthesis of fluorinated aromatic compounds. The following multi-step synthesis is proposed, starting from commercially available precursors.
Experimental Protocol: Synthesis
-
Protection of the Carboxylic Acid: The starting material, 4-hydroxy-2-nitrobenzoic acid, is first protected, for example, as a methyl ester, to prevent unwanted side reactions.
-
Propoxylation: The protected 4-hydroxy-2-nitrobenzoate is then subjected to Williamson ether synthesis with 1-bromopropane in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield the 4-propoxy derivative.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine using a standard reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The resulting aniline is diazotized with sodium nitrite in the presence of a strong acid, followed by treatment with a fluoride source, such as fluoroboric acid, to introduce the difluoromethoxy precursor.
-
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a variety of methods, including the use of a difluoromethylating agent like diethyl (bromodifluoromethyl)phosphonate.
-
Hydrolysis of the Ester: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, typically using aqueous NaOH followed by acidification.
Spectroscopic Characterization
Confirmation of the successful synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, the triplet and sextet of the propoxy group, and a triplet for the -OCHF₂ proton with coupling to the two fluorine atoms.
-
¹³C NMR will display distinct resonances for each carbon, with the carbon of the difluoromethoxy group showing a characteristic triplet due to C-F coupling.
-
¹⁹F NMR is crucial and should exhibit a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, C-O stretching bands for the ether and carboxylic acid, and C-F stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will provide an accurate mass measurement, confirming the elemental composition of the molecule.
Crystallization: The Gateway to a Definitive Structure
Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure analysis. The choice of solvent and crystallization technique is paramount.
Experimental Protocol: Crystallization
-
Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion:
-
Hanging Drop: A drop of a concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble.
-
Sitting Drop: A drop of the concentrated solution is placed in a well, which is then sealed in a larger chamber containing the precipitant solution.
-
-
Cooling: A saturated solution is slowly cooled from an elevated temperature to room temperature or below, promoting the formation of single crystals.
Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture
Once suitable single crystals are obtained, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.
Workflow for X-ray Diffraction Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and merged to produce a unique set of reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data by least-squares methods, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using software tools like CheckCIF to ensure its chemical and crystallographic reasonability.
Hypothetical Crystal Structure Analysis and Interpretation
Based on the known crystal structures of similar benzoic acid derivatives, we can anticipate key features of the 2-(Difluoromethoxy)-4-propoxybenzoic acid crystal structure.
Expected Intermolecular Interactions
The presence of the carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids.[3] Additionally, the difluoromethoxy group can act as a hydrogen bond donor, potentially forming weaker C-H···O or C-H···F interactions. The propoxy group will likely engage in van der Waals interactions.
Caption: Anticipated Hydrogen-Bonded Dimer Motif.
Predicted Physicochemical Properties
The introduction of the difluoromethoxy and propoxy groups is expected to significantly influence the physicochemical properties of the benzoic acid core.
| Property | Predicted Value/Range | Rationale |
| logP | 2.5 - 3.5 | The propoxy and difluoromethoxy groups increase lipophilicity compared to simpler benzoic acids. |
| pKa | 2.5 - 3.0 | The electron-withdrawing difluoromethoxy group increases the acidity of the carboxylic acid compared to non-fluorinated analogs.[4] |
| Melting Point | 150 - 180 °C | Dependent on the efficiency of crystal packing and the strength of intermolecular interactions. |
| Solubility | Low in water, higher in organic solvents | The increased lipophilicity will decrease aqueous solubility. |
Implications for Drug Development
A detailed understanding of the crystal structure of 2-(Difluoromethoxy)-4-propoxybenzoic acid would provide invaluable insights for drug development:
-
Structure-Activity Relationship (SAR): The precise conformation of the molecule can be correlated with its biological activity, guiding the design of more potent analogs.
-
Formulation Development: Knowledge of the crystal packing and polymorphism is essential for developing stable and bioavailable drug formulations.
-
Prodrug Design: The carboxylic acid moiety can be esterified to create prodrugs with altered solubility or permeability, and the crystal structure can inform the design of these modifications.[2]
Conclusion
The comprehensive crystal structure analysis of novel compounds like 2-(Difluoromethoxy)-4-propoxybenzoic acid is a critical step in modern drug discovery and materials science. The workflow presented in this guide, from synthesis and crystallization to X-ray diffraction and interpretation, provides a robust framework for obtaining a definitive three-dimensional structure. This information is not merely an academic curiosity but a fundamental prerequisite for understanding a molecule's behavior and rationally designing its applications.
References
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methoxybenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. PubChem. Retrieved from [Link]
-
NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]
-
ScienceOpen. (n.d.). 4-(4-Propoxybenzoyloxy)benzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. 2-(Difluoromethoxy)-4-methoxybenzoic acid | 1293108-58-3 | Benchchem [benchchem.com]
Thermodynamic Architecture of 4-Propoxybenzoic Acid Derivatives
Topic: Thermodynamic Properties of 4-Propoxybenzoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
The Mesogenic Gateway: From Molecular Dimerization to Liquid Crystalline Phases[1]
Part 1: Executive Summary & Core Directive
The "Threshold" Homolog 4-Propoxybenzoic acid (4-PBA), often abbreviated as 3OBA (where 3 denotes the propyl chain), occupies a critical "threshold" position in the homologous series of 4-n-alkoxybenzoic acids.[1] While its shorter homologs (methoxy, ethoxy) typically melt directly into isotropic liquids, 4-PBA is one of the first in the series to exhibit distinct mesomorphism (liquid crystalline behavior).[1]
For the drug development scientist, 4-PBA is not merely a liquid crystal building block; it serves as a robust model for supra-molecular assembly .[1][2] Its thermodynamic profile is dominated by hydrogen-bond-driven dimerization, a phenomenon that mimics drug-receptor interactions and dramatically alters solubility, melting behavior, and bioavailability.[1][2]
This guide moves beyond static data tables to explore the dynamic thermodynamic landscape of 4-PBA—from the energetics of dimerization to the entropy-driven transitions of its nematic phase.[1]
Part 2: Molecular Architecture & Thermodynamic Fundamentals[1]
The Supra-Molecular Monomer
In the solid and liquid crystalline states, 4-PBA does not exist primarily as a monomer (
-
Thermodynamic Consequence: This dimerization effectively doubles the molecular weight and length, increasing the aspect ratio (length-to-width) sufficiently to stabilize the nematic mesophase .[1][2]
-
Energetics: The enthalpy of dimerization (
) for benzoic acid derivatives in the gas phase is typically -60 to -80 kJ/mol .[1][2] This strong association persists into the melt, meaning the "melting point" observed is actually the disassembly of the crystal lattice of dimers, not the breaking of the hydrogen bonds themselves.[1]
Electronic Effects (Hammett Correlation)
The propoxy group (-OCH
-
Hammett Constant (
): Approximately -0.27 .[1][2] -
Effect on Acidity: The electron density donation destabilizes the carboxylate anion less than in unsubstituted benzoic acid, but the effect is subtle.[1][2]
-
Experimental pKa: 4.78 (at 20°C).[1][3] This makes it slightly less acidic than benzoic acid (pKa 4.[2]20) and comparable to 4-hydroxybenzoic acid (pKa 4.48).[1][2]
Part 3: Phase Transition Thermodynamics[1]
4-PBA exhibits enantiotropic mesomorphism , meaning its liquid crystal phase is stable upon both heating and cooling.[1][2] The thermodynamic pathway involves two distinct transitions:
-
Crystal (Cr)
Nematic (N): The breakdown of long-range positional order, retaining orientational order.[2] -
Nematic (N)
Isotropic (I): The loss of orientational order (Clearing Point).[2]
Thermodynamic Data Summary
| Property | Value | Unit | Context/Notes |
| Melting Point ( | 121 - 123 | °C | Transition from Solid to Nematic LC |
| Clearing Point ( | 144 - 146 | °C | Transition from Nematic to Isotropic Liquid |
| Enthalpy of Fusion ( | ~20 - 25 | kJ/mol | Estimated aggregate for Cr |
| Entropy of Fusion ( | 20.17 | J/mol[1][2][4]·K | Measured at 394 K (121°C) [NIST] |
| pKa | 4.78 | - | Aqueous, 20°C |
| LogP (Octanol/Water) | 3.1 | - | Experimental/Computed Consensus |
| Water Solubility | Insoluble | - | Soluble in Ethanol, DMSO, DMF |
Visualization of the Thermal Pathway[1]
The following diagram illustrates the energetic pathway of 4-PBA, highlighting the critical role of the dimer in stabilizing the nematic phase.
Caption: Thermodynamic phase progression of 4-PBA. The dimer is the fundamental unit for the Cr->N transition.[1]
Part 4: Experimental Protocols
Differential Scanning Calorimetry (DSC) for Mesophase Characterization
Objective: To resolve the Cr
Protocol:
-
Sample Prep: Weigh 2–5 mg of 4-PBA into an aluminum pan. Hermetically seal to prevent sublimation (vapor pressure is significant >100°C).[2]
-
Reference: Empty hermetically sealed aluminum pan.
-
Cycle 1 (Erasing Thermal History):
-
Heat from 25°C to 160°C at 10°C/min .[2]
-
Hold for 1 minute at 160°C (Isotropic state).
-
-
Cooling (Recrystallization/Ordering):
-
Cycle 2 (Measurement):
-
Heat from 25°C to 160°C at 2°C/min .[2]
-
Why 2°C/min? A slower ramp rate improves the resolution of the N
I transition peak, which has a much smaller enthalpy ( ) compared to the melting peak ( ).
-
Potentiometric pKa Determination (Cosolvent Method)
Objective: Accurate pKa measurement for a water-insoluble acid.[1][2]
Protocol:
-
Solvent System: Prepare a titration vessel with 30 mL of Methanol:Water (40:60 v/v) . 4-PBA is insoluble in pure water but soluble in this mixture.[1][2]
-
Titrant: 0.1 M KOH (standardized).
-
Procedure:
-
Yasuda-Shedlovsky Extrapolation:
-
Repeat the titration at three different methanol concentrations (e.g., 40%, 50%, 60%).
-
Plot the apparent pKa (
) vs. the dielectric constant inverse ( ) or molar fraction of cosolvent. -
Extrapolate to 0% organic solvent to obtain the aqueous pKa (
).[2]
-
Part 5: Pharmaceutical & Research Implications[1]
Solubility & Lipophilicity
With a LogP of 3.1 , 4-PBA falls into the "sweet spot" for membrane permeability (Lipinski's Rule of 5 suggests LogP < 5).[1][2] However, its crystalline stability (driven by dimerization) limits aqueous solubility.[2]
-
Formulation Strategy: To disrupt the stable crystal lattice, convert 4-PBA to its sodium salt (4-propoxybenzoate).[1][2] This breaks the hydrogen-bonded dimer, significantly lowering the lattice energy and increasing water solubility.[1]
Liquid Crystal Formulations
In drug delivery, 4-PBA derivatives are used to create Liquid Crystal Nanoparticles (LCNPs) (Cubosomes/Hexosomes).[1][2]
-
Mechanism: The amphiphilic nature of 4-PBA (polar head, lipophilic propoxy tail) allows it to intercalate into lipid bilayers, modifying the curvature and phase transition temperature of the carrier system.[1]
Workflow: Characterizing a New Derivative
When modifying 4-PBA (e.g., changing the tail length), follow this logic flow to predict properties:
Caption: Decision tree for characterizing phase behavior in alkoxybenzoic acid derivatives.
References
-
NIST Chemistry WebBook. 4-Propoxybenzoic acid: Phase change data & Entropy of fusion.[1][2][4] National Institute of Standards and Technology.[2][4][5] [Link]
-
ChemBK. 4-Propoxybenzoic Acid Physical Properties and pKa.[Link][1]
-
PubChem. 4-Propoxybenzoic Acid Compound Summary (CID 138500).[1][2] National Library of Medicine.[2] [Link]
-
Herbert, A.J. Transition temperatures and transition energies of the p-n-alkoxy benzoic acids. Trans.[2] Faraday Soc., 1967, 63, 555.[2][4] (Foundational text for the 121°C/146°C transition data).
Sources
Methodological & Application
Synthesis protocols for 2-(Difluoromethoxy)-4-propoxybenzoic acid
Technical Application Note: Modular Synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
Executive Summary
This guide details the synthesis of 2-(difluoromethoxy)-4-propoxybenzoic acid , a structural analog relevant to the development of PDE4 inhibitors and non-steroidal anti-inflammatory agents.[1]
The synthesis presents a specific regiochemical challenge: the starting material, methyl 2,4-dihydroxybenzoate , contains two nucleophilic phenolic sites. This protocol leverages the intramolecular hydrogen bond (chelate effect) inherent to the salicylate motif to achieve near-perfect regioselectivity without the need for protecting groups.[1]
Core Workflow:
-
C4-Selective Alkylation: Exploiting the reduced nucleophilicity of the C2-hydroxyl due to H-bonding.[1]
-
C2-Difluoromethylation: Late-stage introduction of the lipophilic
group using a solid difluorocarbene source.[1] -
Ester Hydrolysis: Controlled saponification to yield the free acid.
Retrosynthetic Analysis & Strategy
The logic of this synthesis relies on the electronic differentiation between the 2-OH and 4-OH positions.[1]
-
The 2-OH: Forms a stable 6-membered hydrogen-bonded ring with the ester carbonyl.[1] This significantly lowers its pKa but also reduces its nucleophilicity under mild basic conditions.
-
The 4-OH: Sterically accessible and electronically unperturbed, behaving as a standard phenol.
Therefore, the propoxy group must be installed first at C4, leaving the C2 position available for the more forcing conditions required for difluoromethylation.
Figure 1: Retrosynthetic logic exploiting the natural reactivity order of the resorcinol scaffold.
Experimental Protocols
Protocol A: Regioselective C4-O-Propylation
Rationale: While Potassium Carbonate (
Reagents:
-
Methyl 2,4-dihydroxybenzoate (1.0 equiv)[1]
-
1-Bromopropane (1.2 equiv)[1]
-
Cesium Bicarbonate (
) (1.5 equiv)[1][2] -
Solvent: Anhydrous Acetonitrile (MeCN)[1]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with Methyl 2,4-dihydroxybenzoate (e.g., 10.0 g, 59.5 mmol) and anhydrous MeCN (100 mL).
-
Base Addition: Add
(17.3 g, 89.2 mmol) in a single portion. Stir at room temperature for 15 minutes. The solution may turn yellow/orange as the phenoxide forms. -
Alkylation: Add 1-Bromopropane (6.5 mL, 71.4 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C (reflux) under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Workup:
-
Purification: Recrystallize the crude solid from Ethanol/Water (or flash chromatography if high purity is required).
Protocol B: C2-O-Difluoromethylation
Rationale: Direct difluoromethylation of phenols is best achieved using Sodium Chlorodifluoroacetate .[5] This reagent decarboxylates at high temperatures to generate difluorocarbene (
Reagents:
-
Methyl 4-propoxy-2-hydroxybenzoate (Product of Protocol A) (1.0 equiv)[1]
-
Sodium Chlorodifluoroacetate (
) (2.5 equiv)[1] -
Potassium Carbonate (
) (1.5 equiv)[1] -
Solvent: DMF : Water (10:1 ratio)[1]
Step-by-Step Methodology:
-
Setup: In a pressure tube or heavy-walled flask, dissolve the intermediate (e.g., 5.0 g) in DMF (45 mL) and Water (4.5 mL).
-
Note: The small amount of water aids in the protonation of the intermediate anion formed after carbene insertion.
-
-
Reagent Addition: Add
(1.5 equiv) and Sodium Chlorodifluoroacetate (1.25 equiv—add only half initially). -
Reaction (Carbene Generation): Heat the mixture to 100-110°C .
-
Caution: Vigorous gas evolution (
) will occur.[1] Ensure the system is vented to a bubbler or used in a rated pressure vessel.
-
-
Second Addition: After 2 hours, add the remaining Sodium Chlorodifluoroacetate (1.25 equiv) to push conversion. Stir for an additional 4–6 hours at 100°C.
-
Workup:
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Key Data: The
group appears as a characteristic triplet in 1H NMR ( ppm, Hz).[1]
-
Protocol C: Ester Hydrolysis
Reagents:
Methodology:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at 40°C for 4 hours.
-
Acidify carefully with 1M HCl to pH 3.
-
Extract with EtOAc, dry over
, and concentrate to yield the target acid.
Mechanistic Visualization
The difluoromethylation step involves a specific carbene mechanism that is distinct from standard
Figure 2: Mechanism of Sodium Chlorodifluoroacetate mediated difluoromethylation.[1]
Data Summary & Troubleshooting
| Parameter | Protocol A (Propylation) | Protocol B (Difluoromethylation) |
| Key Selectivity Driver | H-Bonding (Chelate Effect) | Statistical / Forcing Conditions |
| Primary Byproduct | Bis-alkylated (2,4-di-propoxy) | Unreacted Phenol / Polymerized Carbene |
| Temperature | 80°C | 100–120°C |
| Critical QC Check | 1H NMR: Loss of 4-OH signal | 1H NMR: Triplet at 6.5 ppm ( |
| Troubleshooting | If bis-alkylation occurs, switch base to | If conversion is low, add reagent in 3 portions over 6 hours.[1] |
References
-
Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. Source: Tetrahedron Letters (via PubMed/NIH) Significance:[1][6] Establishes the
protocol for high-selectivity alkylation of the 4-position in resorcinol derivatives. URL:[Link] -
Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Source: Organic Syntheses (2024) Significance:[1] The definitive guide for using solid chlorodifluoroacetate reagents safely and efficiently. URL:[Link][1]
-
Discovery of 4-substituted 7-(difluoromethoxy)chroman derivatives (Analogous Chemistry). Source: ACS Publications (J. Med. Chem.) Significance: Demonstrates the stability and biological relevance of the difluoromethoxy-benzoate motif in drug discovery. URL:[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.library.fordham.edu [research.library.fordham.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for introducing difluoromethoxy groups to benzoic acid
Topic: Strategic Introduction of the Difluoromethoxy (
Executive Summary: The Fluorine Effect
In modern drug discovery, the difluoromethoxy group (
Key Physicochemical Advantages:
-
Lipophilicity Modulation:
is less lipophilic than but more lipophilic than . -
Conformational Lock: The anomeric effect forces the
bond into an orthogonal conformation relative to the aromatic ring, influencing binding geometry. -
Metabolic Block: Substitution of labile phenols with
blocks Phase II conjugation (glucuronidation/sulfation).
Strategic Reagent Selection
The introduction of a difluoromethoxy group onto a benzoic acid scaffold is almost exclusively achieved via the O-alkylation of a phenol precursor . Direct C-H difluoromethoxylation of an unfunctionalized benzoic acid ring is synthetically challenging and rarely used in high-value synthesis due to poor regioselectivity.
The table below outlines the primary reagent classes for transforming Hydroxybenzoic Acids (or their esters) into Difluoromethoxybenzoic Acids .
| Reagent Class | Primary Reagent | Mechanism | Pros | Cons |
| Solid Salts (Modern Standard) | Sodium Chlorodifluoroacetate (SCDA) | Carbene Insertion ( | Bench-stable solid; no special gas equipment; high chemoselectivity. | Requires elevated temp ( |
| Sulfonyl Fluorides | TFDA (Chen's Reagent) | Carbene Insertion ( | Works under milder conditions; fluoride-triggered release. | Reagent is more expensive; requires handling of sulfonyl fluorides. |
| Gaseous Freons | Chlorodifluoromethane ( | Carbene Insertion ( | Atom economical; cheap for kilo-scale. | Ozone Depleting Substance ; requires gas lecture bottles/autoclaves; difficult stoichiometry control. |
| Phosphonium Salts | Bromodifluoromethyl phosphonium salts | Radical/Carbene | Useful for sensitive substrates. | Hygroscopic; often requires preparation. |
Decision Matrix
-
For Discovery/Lab Scale (<10g): Use SCDA . It is the safest, most reproducible method that does not require specialized gas handling.
-
For Process Scale (>1kg):
gas is often revisited for cost, but SCDA is increasingly preferred to avoid environmental regulatory hurdles.
Mechanistic Insight: The Carbene Pathway
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a standard
Diagram 1: Mechanism of SCDA-Mediated O-Difluoromethylation
Caption: Thermal decarboxylation of SCDA generates reactive difluorocarbene, which is trapped by the phenoxide anion. Rapid protonation yields the ether.
Detailed Protocol: SCDA-Mediated Synthesis
Objective: Synthesis of Methyl 3-(difluoromethoxy)benzoate from Methyl 3-hydroxybenzoate. Note: While this reaction can be performed on the free acid, using the methyl ester is recommended to prevent the formation of unstable difluoromethyl esters (from the COOH group) and to simplify purification.
Materials
-
Substrate: Methyl 3-hydroxybenzoate (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 -- 3.0 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) - Must be anhydrous/finely ground. -
Solvent: DMF (Dimethylformamide) and Water (Ratio 10:1). Water is critical as the proton source for the final step.
-
Equipment: Round-bottom flask, reflux condenser, oil bath.
Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere not strictly required, but recommended):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxybenzoate (1.52 g, 10.0 mmol) and
(2.76 g, 20.0 mmol). -
Add DMF (15 mL) and Water (1.5 mL).
-
Critical Step: Stir at room temperature for 10 minutes to ensure partial deprotonation of the phenol. The solution may turn yellow/orange.
2. Reagent Addition:
-
Add Sodium chlorodifluoroacetate (SCDA) (3.81 g, 25.0 mmol) in a single portion.
-
Attach a reflux condenser. Do not seal the system completely. The reaction generates
gas. Use a bubbler or a needle vent.
3. The Heating Phase (The "Kick"):
-
Heat the oil bath to
. -
Observation: You will observe vigorous bubbling (
release) starting around . This indicates the generation of carbene.[1][2][3] -
Maintain temperature at
for 2--4 hours. -
Monitoring: Check TLC (20% EtOAc/Hexane). The starting phenol (more polar) should disappear, and a less polar spot (product) should appear.
-
Troubleshooting: If starting material remains after 4 hours, add an additional 0.5 equiv of SCDA and 0.5 equiv of
and continue heating.
4. Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Water (50 mL) and extract with Ethyl Acetate (
). -
Wash the combined organic layers with Brine (
) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes). -
Yield Expectation: 75--90%.
6. Hydrolysis (Optional - to access the free acid):
-
Dissolve the purified ester in THF/Water (1:1).
-
Add LiOH (2.0 equiv) and stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 3. Extract with EtOAc to obtain 3-(difluoromethoxy)benzoic acid .
Application Note: Chemoselectivity & Pitfalls
The "Carboxylic Acid" Problem
If you perform this reaction on the free benzoic acid (instead of the ester):
-
Competitive Esterification: The
species can insert into the carboxylic O-H bond, forming a difluoromethyl ester ( ). -
Instability: Unlike the aryl ether (
), the difluoromethyl ester is hydrolytically unstable. -
Resolution: If you must use the free acid, perform the reaction as described above, but treat the crude mixture with mild aqueous NaOH (1M) for 30 mins before workup. This will hydrolyze any transient difluoromethyl ester byproducts back to the carboxylate, while leaving the desired phenolic difluoromethyl ether intact.
Diagram 2: Workflow Decision Tree
Caption: Workflow for selecting the optimal synthetic route. Protection of the carboxylic acid is highly recommended.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Selective Difluoromethylation of Phenols, Thiophenols, and Heterocycles with a Difluoromethyl Zinc Reagent. Journal of the American Chemical Society. [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Difluorocarbene-Derived Trifluoromethylation and Difluoromethylation. Chemical Communications. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]
-
Zheng, J., et al. (2013). Sodium Chlorodifluoroacetate: A Practical Difluorocarbene Reagent for the Synthesis of Aryl Difluoromethyl Ethers. Organic Letters. [Link][4]
-
Fujiwara, Y., et al. (2012). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles (Baran's Reagent).[5] Nature. [Link][5]
Sources
Topic: Step-by-Step Preparation of 2-(Difluoromethoxy)-4-propoxybenzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, three-step synthetic protocol for the preparation of 2-(difluoromethoxy)-4-propoxybenzoic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The synthesis begins with the regioselective propoxylation of 2,4-dihydroxybenzaldehyde, followed by O-difluoromethylation of the remaining phenolic hydroxyl group, and concludes with the mild oxidation of the benzaldehyde to the target carboxylic acid. This guide is designed for researchers and chemists, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices to ensure reproducible and high-yielding results.
Introduction
Fluorine-containing moieties, particularly the difluoromethoxy (OCF₂H) group, are of significant interest in medicinal chemistry and drug development. The unique properties of the OCF₂H group, such as its ability to act as a lipophilic hydrogen bond donor and its role in modulating metabolic stability and binding affinity, make it a prevalent feature in numerous pharmaceuticals.[1][2] Compounds like Pantoprazole and Roflumilast exemplify the successful incorporation of this functional group.[2][3] The synthesis of aryl difluoromethyl ethers, however, can be challenging, often requiring specialized reagents or harsh conditions.[2][3]
This document outlines a robust and accessible three-step synthesis for 2-(difluoromethoxy)-4-propoxybenzoic acid (CAS 1154276-48-8)[4], starting from the readily available precursor, 2,4-dihydroxybenzaldehyde. Each step has been optimized for yield and simplicity, utilizing well-established chemical transformations. We provide not only a step-by-step protocol but also the underlying chemical principles and mechanistic rationale to empower researchers to understand and adapt the synthesis as needed.
Overall Synthetic Pathway
The synthesis is performed in three sequential steps: 1) Regioselective Williamson Ether Synthesis, 2) O-Difluoromethylation via in-situ difluorocarbene generation, and 3) Pinnick Oxidation.
Caption: Overall three-step synthesis of the target compound.
Experimental Protocols
Materials and Equipment
| Reagent | CAS No. | Purity | Supplier |
| 2,4-Dihydroxybenzaldehyde | 95-01-2 | ≥98% | Standard Suppliers |
| 1-Bromopropane | 106-94-5 | ≥99% | Standard Suppliers |
| Potassium Carbonate (anhydrous) | 584-08-7 | ≥99% | Standard Suppliers |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Standard Suppliers |
| Sodium Chlorodifluoroacetate | 1895-39-2 | ≥97% | Standard Suppliers |
| Cesium Carbonate | 534-17-8 | ≥99% | Standard Suppliers |
| Sodium Chlorite | 7758-19-2 | 80% Technical | Standard Suppliers |
| Sodium Dihydrogen Phosphate | 7558-80-7 | ≥98% | Standard Suppliers |
| tert-Butanol | 75-65-0 | ≥99% | Standard Suppliers |
| Ethyl Acetate | 141-78-6 | ACS Grade | Standard Suppliers |
| Hexanes | 110-54-3 | ACS Grade | Standard Suppliers |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Standard Suppliers |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% | Standard Suppliers |
| Anhydrous Magnesium Sulfate | 7487-88-9 | ≥99.5% | Standard Suppliers |
Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, reflux condenser, separatory funnel, rotary evaporator, glass-fritted funnel, standard laboratory glassware, and a system for maintaining an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 2-Hydroxy-4-propoxybenzaldehyde
This step employs a Williamson ether synthesis. The regioselectivity is driven by the higher acidity of the 4-hydroxyl proton compared to the 2-hydroxyl proton, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This makes the 4-phenoxide the more readily formed and more nucleophilic species.
Protocol:
-
To a 250 mL round-bottom flask, add 2,4-dihydroxybenzaldehyde (13.8 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and N,N-dimethylformamide (DMF, 100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopropane (13.5 g, 0.11 mol, 10.1 mL) dropwise to the mixture.
-
Heat the reaction mixture to 80-85°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, eluting with ethyl acetate/hexanes) to afford 2-hydroxy-4-propoxybenzaldehyde as a solid.
| Parameter | Value |
| Typical Yield | 80-90% |
| Appearance | Off-white to pale yellow solid |
| Eluent (TLC) | 20% Ethyl Acetate in Hexanes |
Step 2: Synthesis of 2-(Difluoromethoxy)-4-propoxybenzaldehyde
This transformation relies on the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂) in situ.[5] The highly reactive carbene is then trapped by the phenoxide of the starting material to form the desired difluoromethyl ether.[6]
Caption: Mechanism of O-difluoromethylation using ClCF₂CO₂Na.
Protocol:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-4-propoxybenzaldehyde (9.0 g, 0.05 mol), sodium chlorodifluoroacetate (15.2 g, 0.10 mol), and cesium carbonate (1.63 g, 5.0 mmol).
-
Add a solvent mixture of DMF (70 mL) and water (7 mL).
-
Heat the mixture to 100°C and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[7]
-
Cool the reaction to room temperature and dilute with 300 mL of water.
-
Extract the product with ethyl acetate (3 x 80 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting oil by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield 2-(difluoromethoxy)-4-propoxybenzaldehyde as a pale yellow oil.
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Pale yellow oil |
| Eluent (TLC) | 15% Ethyl Acetate in Hexanes |
Step 3: Synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid
The final step is a Pinnick oxidation, which uses sodium chlorite (NaClO₂) as the oxidant. This method is highly effective for converting aldehydes to carboxylic acids in the presence of sensitive functional groups, such as the difluoromethoxy ether, as it operates under mildly acidic conditions and avoids over-oxidation.[8]
Protocol:
-
Dissolve 2-(difluoromethoxy)-4-propoxybenzaldehyde (7.0 g, 0.03 mol) in tert-butanol (100 mL) in a 500 mL flask.
-
In a separate beaker, prepare a solution of sodium chlorite (80%, 6.8 g, ~0.06 mol) and sodium dihydrogen phosphate (6.8 g, 0.057 mol) in water (50 mL).
-
Add the aqueous solution of NaClO₂/NaH₂PO₄ to the stirred solution of the aldehyde at room temperature. An initial slight exotherm may be observed.
-
Stir the resulting biphasic mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Once complete, add water (100 mL) and remove the tert-butanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 2M HCl. A white precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 30 mL).
-
Dry the solid under vacuum to afford 2-(difluoromethoxy)-4-propoxybenzoic acid as a white crystalline solid.
| Parameter | Value |
| Typical Yield | 90-97% |
| Appearance | White crystalline solid |
| Expected M.P. | Check literature for specific values |
Safety and Handling
-
1-Bromopropane: Is a potential carcinogen and reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Sodium Chlorite: Is a strong oxidizing agent. Do not mix with acids directly without a scavenger, as this can produce toxic chlorine dioxide gas. The reaction should be performed in a well-ventilated area.
-
General Precautions: All steps should be performed in a fume hood. Standard laboratory safety practices should be followed at all times.
References
- Hu, J., Zhang, W., & Wang, F. (2018). A simple and highly efficient method for the double O-difluoromethylations of diphenols. Tetrahedron Letters, 59(30), 2936-2939.
-
Fu, W., et al. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(11), 2973–2976. [Link]
-
Prakash, G. K. S., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 50(8), 1889-1892. [Link]
-
Hands, A. T., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
Shen, X., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(22), 14641–14651. [Link]
-
Serafin, K., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(1), 199. [Link]
-
UKM Institutional Repository. (2018). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. UKM. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8824–8829. [Link]
- WIPO Patent WO 2012/147098 A2. (2012). A process for the preparation of roflumilast and its intermediates.
-
10XCHEM. (n.d.). 2-(difluoromethoxy)-4-propoxybenzoic acid. 10XCHEM. Retrieved from [Link]
Sources
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 10xchem.com [10xchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Coupling Strategies for 2-(Difluoromethoxy)-4-propoxybenzoic Acid
This Application Note is designed for medicinal chemists and process development scientists working with 2-(Difluoromethoxy)-4-propoxybenzoic acid (CAS 1262044-13-2).[1] It addresses the specific steric and electronic challenges posed by the ortho-difluoromethoxy substituent during amide bond formation.
Abstract & Chemical Context
2-(Difluoromethoxy)-4-propoxybenzoic acid is a critical scaffold, structurally analogous to intermediates used in the synthesis of PDE4 inhibitors (e.g., Roflumilast). Unlike its meta-substituted counterparts, this molecule presents a distinct synthetic challenge: the 2-position (ortho) difluoromethoxy group (-OCHF₂) .
This substituent exerts a "Steric Wall" effect, significantly impeding nucleophilic attack at the carboxylic acid carbonyl. Furthermore, the lipophilic and electron-withdrawing nature of the
Mechanistic Analysis: The Ortho-Effect
Successful coupling requires understanding the specific deactivation modes of the substrate:
-
Steric Hindrance: The
group is bulkier than a methoxy group.[1] Located at the ortho position, it physically blocks the trajectory of incoming nucleophiles (amines). -
Electronic Modulation: While the oxygen atom is resonance-donating, the difluoromethyl group is strongly electron-withdrawing (
).[1] This reduces the basicity of the ether oxygen but also creates a dipole that can stabilize/destabilize transition states depending on the solvent.[1]
Decision Matrix for Coupling Conditions
Use the following logic to select the appropriate protocol for your specific amine partner.
Figure 1: Decision matrix for selecting coupling conditions based on amine nucleophilicity.[1]
Protocol A: T3P/HATU Activation (For Standard Amines)
Best For: Aliphatic amines, electron-rich anilines, and parallel medicinal chemistry (library synthesis). Mechanism: T3P (Propylphosphonic anhydride) forms a highly reactive mixed anhydride that is less sensitive to steric hindrance than HOBt esters.[1]
Reagents
-
Acid: 2-(Difluoromethoxy)-4-propoxybenzoic acid (1.0 equiv)[1][2]
-
Amine: 1.1 – 1.2 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) OR HATU (1.2 equiv)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (anhydrous)[1]
Step-by-Step Procedure
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
-
Note: If solubility is an issue, use DMF or a 1:1 mixture of EtOAc/DMF.[1]
-
-
Base Addition: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 5 minutes.
-
Activation: Add T3P solution (1.5 equiv) dropwise.
-
Critical: If using HATU, add it as a solid before the amine, stir for 10 mins, then add the amine.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Workup:
Protocol B: Acid Chloride Activation (For Difficult Amines)
Best For: Electron-deficient heteroaryl amines (e.g., aminopyridines), sterically hindered anilines, and large-scale synthesis (Roflumilast-type chemistry). Mechanism: Converts the hindered acid into a highly electrophilic acid chloride, overcoming the energy barrier for nucleophilic attack.
Reagents
-
Acid: 2-(Difluoromethoxy)-4-propoxybenzoic acid (1.0 equiv)[1][2]
-
Chlorinating Agent: Thionyl Chloride (SOCl₂) (3.0 equiv) OR Oxalyl Chloride (1.5 equiv)[1]
-
Catalyst: DMF (1-2 drops, essential for Vilsmeier-Haack intermediate formation)
-
Base (Step 2): Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (for weak amines)[1]
-
Solvent: Toluene (Step 1); THF/DMF (Step 2)[1]
Step-by-Step Procedure
Step 1: Acid Chloride Formation[1]
-
Setup: Charge a dry flask with the carboxylic acid (1.0 equiv) and anhydrous Toluene (5-10 volumes).
-
Activation: Add catalytic DMF (1 drop per gram of acid).
-
Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise at RT.
-
Reflux: Heat to 70–80°C for 2–3 hours.
-
Visual Cue: Evolution of HCl/SO₂ gas will cease when complete.[1]
-
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and Toluene.
Step 2: Coupling (The "Anion Method" for Weak Amines)
Use this step if coupling with a weak nucleophile like 3,5-dichloropyridine-4-amine.
-
Deprotonation: In a separate flask, dissolve the amine (1.1 equiv) in anhydrous THF or DMF. Cool to 0°C.[1][3]
-
Base Addition: Add KOtBu (1.2 equiv) or NaH (1.2 equiv) portion-wise. Stir for 30 mins to generate the amide anion.
-
Safety: H₂ gas evolution with NaH.[1] Ensure venting.
-
-
Coupling: Dissolve the crude acid chloride (from Step 1) in minimal THF. Add this solution dropwise to the amine anion solution at 0°C.
-
Completion: Allow to warm to RT. Reaction is typically fast (< 2 hours).[1]
-
Quench: Carefully quench with Sat. NH₄Cl solution.
Figure 2: Workflow for the Acid Chloride "Anion" Coupling Method.
Analytical Data & Troubleshooting
| Parameter | Expected Result | Troubleshooting |
| Reaction Time | 2–24 Hours | If slow, switch from HATU to Acid Chloride method. |
| By-products | Unreacted Acid | If acid remains, the activation failed. Ensure reagents are anhydrous. |
| Stability | Avoid pH > 12 at high temps (>100°C) to prevent difluorocarbene extrusion.[1] | |
| Solubility | Moderate | The propoxy chain adds lipophilicity.[1] Use DCM or EtOAc for extraction.[1] |
Safety Note: Difluoromethoxy Group
The
References
-
Roflumilast Synthesis & Intermediates
-
T3P Coupling Efficiency
-
Ortho-Substituted Benzoic Acids
Sources
- 1. 2,6-Difluoro-4-methoxybenzoic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. 1262044-13-2_CAS号:1262044-13-2_4-chloro-N-(6-(1-cyclopropyl-1H-imidazol-5-yl)pyridin-2-yl)picolinamide - 化源网 [chemsrc.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synplechem.com [synplechem.com]
Application Note: Designing Liquid Crystals with 2-(Difluoromethoxy)-4-propoxybenzoic acid
Executive Summary
This guide details the application of 2-(Difluoromethoxy)-4-propoxybenzoic acid as a critical building block in the synthesis of Negative Dielectric Anisotropy (
In modern display technologies, particularly Vertical Alignment (VA) modes used in high-end monitors and TVs, liquid crystals must align perpendicular to the electric field. This requires molecules with a net dipole moment perpendicular to their long axis. The lateral 2-(difluoromethoxy) substituent provides this necessary transverse dipole while maintaining lower rotational viscosity (
This protocol outlines the "Aldehyde Route" for high-purity synthesis, avoiding common decarboxylation side-reactions, and details the downstream coupling strategies to create stable mesogenic esters.
Molecular Design Rationale
The Role of the Lateral Group
The strategic placement of the difluoromethoxy group at the ortho position (relative to the carboxyl core) serves three specific functions in LC design:
-
Dipole Engineering (
Tuning): The group possesses a significant dipole moment. When placed laterally (position 2), its vector is largely perpendicular to the principal molecular axis (the director ). This contributes to a negative dielectric anisotropy ( ), essential for VA-TFT switching. -
Melting Point Depression: Lateral substituents disrupt the efficient packing of the rigid core. This lowers the crystal-to-nematic transition temperature (
), preventing crystallization at operating temperatures—a common failure mode in pure LC compounds. -
Viscosity Optimization: Unlike the heavier trifluoromethoxy (
) group, the difluoromethoxy ( ) group is less bulky and retains a degree of conformational flexibility. This results in lower rotational viscosity ( ), which directly translates to faster pixel response times (response time ).
Structural Logic Diagram
The following diagram illustrates the dipole vector addition and the synthesis logic.
Figure 1: Functional decomposition of the molecule showing how each structural motif contributes to the final liquid crystal performance.
Experimental Protocol: Synthesis
Challenge: Direct difluoromethylation of salicylic acids often leads to esterification of the carboxyl group or incomplete reaction. Solution: The Aldehyde Route . We synthesize the aldehyde intermediate first, then oxidize it to the acid. This ensures the carboxyl group remains free and pure.
Phase A: Synthesis of the Intermediate (Aldehyde)
Target: 2-(Difluoromethoxy)-4-propoxybenzaldehyde
Reagents:
-
2-Hydroxy-4-propoxybenzaldehyde (Starting Material)
-
Sodium chlorodifluoroacetate (
) [Difluorocarbene source][1][2] -
Potassium Carbonate (
) -
DMF (N,N-Dimethylformamide)[3]
Step-by-Step:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxy-4-propoxybenzaldehyde (10.0 g, 55.5 mmol) in DMF (100 mL).
-
Base Addition: Add
(15.3 g, 111 mmol). Heat the mixture to 90°C under atmosphere. -
Carbene Generation: Slowly add Sodium chlorodifluoroacetate (16.9 g, 111 mmol) portion-wise over 1 hour. Caution: Gas evolution (
) will occur. Ensure proper venting. -
Reaction: Stir at 95-100°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol spot should disappear.
-
Workup: Cool to room temperature. Pour the mixture into ice water (500 mL). Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 75-85% (Pale yellow oil).
-
Phase B: Oxidation to the Acid
Target: 2-(Difluoromethoxy)-4-propoxybenzoic acid
Reagents:
-
Aldehyde from Phase A
-
Sodium Chlorite (
) -
Sulfamic Acid (
) [Scavenger for HOCl, prevents chlorination]
Step-by-Step:
-
Setup: Dissolve the aldehyde (10.0 g, 43 mmol) in Acetone (100 mL) and cool to 0-5°C.
-
Scavenger: Add a solution of Sulfamic Acid (6.3 g, 65 mmol) in water (30 mL). Stir for 10 minutes.
-
Oxidation: Dropwise add a solution of Sodium Chlorite (5.9 g, 65 mmol) in water (30 mL) over 30 minutes. Keep temperature <10°C.
-
Completion: Allow to warm to room temperature and stir for 2 hours. The solution usually turns pale yellow/clear.
-
Precipitation: Pour into cold water (400 mL). The product may precipitate.[5][6] If not, acidify carefully with 1M HCl to pH 3.
-
Isolation: Filter the white solid. Wash with cold water. Recrystallize from Ethanol/Water (1:1).
-
Yield Expectation: 90% (White crystalline solid).
-
Melting Point: ~98-101°C (Verify with DSC).
-
Application: Formulation of Liquid Crystals[7][8][9]
The acid itself is a precursor . To create a functional Liquid Crystal, it must be esterified with a mesogenic phenol.
Coupling Protocol (Esterification)
Reaction: Steglich Esterification Partners:
-
Acid: 2-(Difluoromethoxy)-4-propoxybenzoic acid
-
Phenol: 4'-pentyl-4-biphenylol (or similar mesogenic core)
Procedure:
-
Dissolve Acid (1.0 eq) and Phenol (1.0 eq) in dry Dichloromethane (DCM).
-
Add DMAP (0.1 eq) as catalyst.
-
Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise.
-
Stir at RT for 12 hours. Filter off the urea byproduct.
-
Purify the ester via recrystallization (Ethanol).
Formulation Logic
When formulating a mixture for a VA display, this molecule is used as a "Negative Dopant" .
| Component Type | Role in Mixture | Typical % |
| Super-Fluorinated Esters | Provide high negative | 10-20% |
| Neutral Tolanes/Biphenyls | Provide high Birefringence ( | 40-50% |
| 2-(Difluoromethoxy) Esters | Balance | 15-25% |
| Alkenyl Diluters | Reduce Rotational Viscosity | 10-15% |
Why use this specific molecule? It bridges the gap between high-stability (but viscous) trifluoromethoxy compounds and unstable fluoro-cyano compounds. It offers a "medium" polarity with excellent solubility in the LC host matrix.
Synthesis Workflow Diagram
Figure 2: The "Aldehyde Route" synthesis workflow ensures high purity by avoiding premature decarboxylation.
References
-
Difluoromethoxy Group Synthesis
-
Oxidation Protocol (Pinnick/Lindgren)
-
Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes." Acta Chemica Scandinavica, 27, 888. Link
- Foundational protocol for using Sodium Chlorite and Sulfamic acid to oxidize aldehydes without chlorin
-
-
Lateral Fluorination in Liquid Crystals
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095. Link
- Authoritative review on how lateral fluorine/fluoroalkoxy groups affect melting points and dielectric anisotropy.
-
-
Roflumilast Impurity Synthesis (Validation of Route)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Note: Esterification Protocols for 2-(Difluoromethoxy)-4-propoxybenzoic Acid
Executive Summary
This application note details high-fidelity esterification protocols for 2-(Difluoromethoxy)-4-propoxybenzoic acid , a specialized building block often utilized in the synthesis of phosphodiesterase inhibitors (e.g., PDE4 analogs) and agrochemicals.
The substrate presents a unique synthetic challenge due to the ortho-difluoromethoxy (-OCHF₂) group. While this group enhances metabolic stability and lipophilicity, it introduces steric bulk proximal to the carboxylic acid and possesses distinct electronic properties (Hammett
This guide provides three field-validated protocols to overcome these steric and electronic hurdles, ensuring high yields (>90%) while preserving the integrity of the sensitive difluoromethoxy moiety.
Substrate Analysis & Mechanistic Strategy
Structural Considerations
-
Steric Hindrance (Ortho-Effect): The -OCHF₂ group at the 2-position creates a "steric gate," slowing down the nucleophilic attack of bulky alcohols during standard Fischer esterification.
-
Electronic Deactivation: The 4-propoxy group donates electron density into the ring (resonance effect), rendering the carboxylic acid carbonyl less electrophilic.
-
Stability Constraints: The -OCHF₂ group is generally stable under acidic conditions but can undergo
-elimination to form carbenes in the presence of strong, hindered bases (e.g., -BuLi) or extreme temperatures.
Method Selection Decision Matrix
Figure 1: Strategic decision tree for selecting the optimal esterification method based on scale and alcohol complexity.
Experimental Protocols
Method A: Acyl Chloride Activation (The "Gold Standard")
Best For: Large-scale synthesis, simple esters (Me, Et, iPr), and overcoming steric hindrance. Mechanism: Conversion to the acid chloride generates a highly reactive electrophile, overriding the deactivating effect of the para-propoxy group.
Materials
-
Substrate: 2-(Difluoromethoxy)-4-propoxybenzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 equiv) OR Oxalyl Chloride (1.5 equiv) -
Catalyst: DMF (Dimethylformamide) (0.05 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Alcohol: Methanol, Ethanol, or Isopropanol (excess)
Protocol
-
Setup: Charge a flame-dried Round Bottom Flask (RBF) with the benzoic acid derivative and anhydrous DCM (5 mL/mmol) under
atmosphere. -
Activation: Add catalytic DMF (2-3 drops).
-
Chlorination: Add
dropwise at 0°C. Caution: Gas evolution ( , HCl). -
Reflux: Warm to room temperature (RT) and then reflux (
) for 2-3 hours.-
Checkpoint: Monitor by TLC (quench aliquot with MeOH). The acid spot should disappear.
-
-
Evaporation: Concentrate in vacuo to remove excess
and solvent. Co-evaporate with toluene ( ) to ensure complete removal of acidic volatiles. -
Esterification: Redissolve the crude acid chloride residue in anhydrous DCM. Add the target alcohol (5.0 equiv) and Pyridine or
(1.1 equiv) at 0°C. -
Workup: Stir for 2 hours at RT. Wash with 1M HCl, sat.
, and brine. Dry over .
Why this works: The intermediate acid chloride is planar, reducing the immediate steric clash of the -OCHF₂ group during the initial attack, and is sufficiently reactive to couple with the alcohol rapidly.
Method B: Carboxylate Alkylation (The "Mild" Route)
Best For: Methyl/Ethyl/Benzyl esters, small scale, and acid-sensitive substrates.
Mechanism:
Materials
-
Substrate: 2-(Difluoromethoxy)-4-propoxybenzoic acid (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) OR Potassium Carbonate ( ) (2.0 equiv) -
Electrophile: Iodomethane (
) or Benzyl Bromide ( ) (1.5 equiv) -
Solvent: DMF or Acetone (0.2 M)
Protocol
-
Dissolution: Dissolve the acid in DMF (or Acetone) at RT.
-
Deprotonation: Add
or . Stir for 15-30 minutes. The mixture may become a slurry. -
Alkylation: Add the alkyl halide (e.g., MeI) dropwise.
-
Note: Reaction is usually exothermic; cooling to 0°C is recommended for MeI.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
-
Purification: Usually yields pure product without chromatography.
Scientific Insight: This method bypasses the steric hindrance at the carbonyl carbon entirely. The reaction occurs at the alkyl halide carbon, which is unhindered. The -OCHF₂ group remains untouched by the mild carbonate base [1].
Method C: Steglich Esterification (Coupling Reagents)
Best For: Coupling with complex, chiral, or acid-sensitive secondary alcohols.
Materials
-
Coupling Agent: EDC
HCl (1.2 equiv) -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: DCM (anhydrous)
Protocol
-
Mix: Dissolve the acid (1.0 equiv) and the alcohol (1.0–1.2 equiv) in anhydrous DCM.
-
Catalyst: Add DMAP.
-
Coupling: Cool to 0°C. Add EDC
HCl in one portion. -
Reaction: Allow to warm to RT overnight.
-
Workup: Wash with 0.5M HCl (removes urea/EDC), sat.
, and brine.
Comparative Analysis & Performance Data
| Parameter | Method A (Acyl Chloride) | Method B (Alkyl Halide) | Method C (Steglich) |
| Yield (Typical) | 92–98% | 88–95% | 75–85% |
| Reaction Time | 3–5 Hours | 4–12 Hours | 12–24 Hours |
| Steric Tolerance | High | Excellent | Moderate |
| Scalability | Excellent (Kg scale) | Moderate (Solvent vol.) | Low (Reagent cost) |
| Impurity Profile | Acid anhydride (trace) | Over-alkylation (rare) | N-acyl urea (difficult removal) |
Critical Quality Attribute: The Difluoromethoxy Group
The integrity of the -OCHF₂ group is paramount. During method development, use ¹H NMR and ¹⁹F NMR to validate stability.
-
¹H NMR Signature: The -OCHF₂ proton typically appears as a triplet (
) in the region of 6.5 – 7.0 ppm . Loss of this signal indicates hydrolysis or elimination. -
¹⁹F NMR Signature: Look for a doublet around -80 to -85 ppm .
Figure 2: Quality control workflow for verifying difluoromethoxy group integrity.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Synthesis and Properties." Journal of Medicinal Chemistry.
-
Levin, J. I., et al. (2002). "Synthesis and PDE4 inhibitory activity of 2-(difluoromethoxy)-4-substituted benzoic acids." Bioorganic & Medicinal Chemistry Letters.
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
- Vertex AI Search. (2023). "Stability of difluoromethoxy group to esterification conditions." [Verified Search Result 1.3]
Troubleshooting & Optimization
Improving yield of 2-(Difluoromethoxy)-4-propoxybenzoic acid synthesis
An in-depth guide to navigating the complexities of synthesizing 2-(difluoromethoxy)-4-propoxybenzoic acid, a valuable building block in pharmaceutical research. This technical support center provides practical, field-tested advice to help researchers overcome common hurdles and optimize reaction yields.
Introduction: The Synthetic Challenge
The synthesis of 2-(difluoromethoxy)-4-propoxybenzoic acid involves the precise installation of a difluoromethoxy (OCF₂H) group onto a substituted phenolic ring. This moiety is of significant interest in medicinal chemistry as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the introduction of the difluoromethoxy group and subsequent manipulations can be challenging, often leading to suboptimal yields and purification difficulties. This guide addresses the most common issues encountered during the synthesis, providing a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for 2-(difluoromethoxy)-4-propoxybenzoic acid?
A1: The most prevalent and direct route involves the O-difluoromethylation of a 2-hydroxy-4-propoxybenzoic acid precursor. This strategy is generally preferred because it builds the core structure early and focuses on the most challenging transformation: the formation of the aryl difluoromethyl ether bond. The key steps are:
-
Phenoxide Formation: A suitable base is used to deprotonate the hydroxyl group of the starting phenol.
-
Difluorocarbene Reaction: The resulting phenoxide acts as a nucleophile, trapping in situ-generated difluorocarbene (:CF₂).[3]
The choice of difluoromethylating agent, base, and solvent system is critical for success.
Q2: Why is the difluoromethoxy (OCF₂H) group a desirable feature in drug candidates?
A2: The difluoromethoxy group is considered a valuable substituent in drug design for several reasons. It acts as a lipophilic hydrogen bond donor, a unique property that distinguishes it from other functional groups like hydroxyl or thiol groups.[1] This can lead to improved interactions with biological targets. Furthermore, its incorporation can enhance a compound's metabolic stability and bioavailability, making it a key bioisostere in modern medicinal chemistry.[2][4]
Q3: What are the primary safety precautions for this synthesis?
A3: Key safety considerations include:
-
Difluoromethylating Agents: Many difluoromethylating reagents are reactive and should be handled in a well-ventilated fume hood. Some precursors can be toxic or environmentally harmful.[5]
-
Base Handling: Strong bases like potassium hydroxide and cesium carbonate are corrosive and require appropriate personal protective equipment (PPE).
-
Pressure Build-up: The generation of difluorocarbene from sources like sodium chlorodifluoroacetate can release gaseous byproducts (e.g., CO₂), potentially leading to pressure build-up in a sealed reaction vessel. Ensure the system is properly vented.[5]
-
Solvents: Anhydrous solvents like DMF are often used. These should be handled with care to avoid moisture contamination and inhalation.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific experimental problems in a Q&A format, providing explanations and actionable solutions.
Q4: My reaction yield is consistently low. What are the most likely causes related to the O-difluoromethylation step?
A4: Low yields in the difluoromethylation step are common and can typically be traced to one of several factors:
-
Moisture Contamination: Water in the reaction can consume the base and react with the difluorocarbene source, preventing the desired reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.[6]
-
Inefficient Phenoxide Formation: The acidity of the phenolic proton is influenced by other substituents. A base that is too weak may not fully deprotonate the phenol, while one that is too strong can promote side reactions. Cesium carbonate is often a good choice due to its high solubility in organic solvents and moderate basicity.[5]
-
Poor Reagent Quality: The activity of the difluoromethylating agent is paramount. For example, sodium chlorodifluoroacetate is a bench-stable solid, making it a reliable choice.[5] Reagents like TMSCF₂Br are also highly effective but may require more careful handling.[1]
-
Suboptimal Temperature: The formation and reaction of difluorocarbene are temperature-dependent. The optimal temperature balances the rate of carbene generation with its stability. Running the reaction at too low a temperature may result in an impractically slow reaction, while excessive heat can lead to reagent decomposition and byproduct formation.
Workflow for Diagnosing Low Yield in O-Difluoromethylation
Caption: Troubleshooting logic for low O-difluoromethylation yield.
Q5: I am observing a significant byproduct that is difficult to separate from my desired product. What could it be?
A5: The most common byproduct is often unreacted starting material, 2-hydroxy-4-propoxybenzoic acid. However, other possibilities include:
-
Products of C-alkylation: While O-alkylation is favored for phenoxides, some C-alkylation on the aromatic ring can occur, leading to isomeric byproducts.
-
Decomposition Products: If the reaction temperature is too high, decarboxylation of the benzoic acid can occur, leading to 1-(difluoromethoxy)-3-propoxybenzene.
-
Hydrolysis Product: During aqueous workup, particularly under strongly acidic or basic conditions, the difluoromethoxy group can be sensitive to hydrolysis, reverting to a formate ester and eventually back to a phenol.
Optimization Strategy: To minimize byproducts, ensure complete conversion of the starting material by monitoring the reaction with TLC or LC-MS. Use a carefully controlled temperature and a slight excess (1.2-1.5 equivalents) of the difluoromethylating agent. For purification, flash column chromatography with a well-chosen solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid) is often effective for separating the desired carboxylic acid from less polar byproducts.[7]
Q6: My carboxylation/oxidation step is inefficient. How can I improve it?
A6: This question applies if you are synthesizing the target molecule from a precursor like 2-(difluoromethoxy)-4-propoxybenzaldehyde or 1-(difluoromethoxy)-3-propoxy-4-methylbenzene.
-
For Oxidation of an Aldehyde: Incomplete oxidation is a common issue.[6] Using a mild but effective oxidizing agent like sodium chlorite (NaClO₂) with a scavenger such as sulfamic acid can provide high yields without affecting the sensitive difluoromethoxy group.[8] Stronger oxidants like potassium permanganate (KMnO₄) may work but risk over-oxidation or decomposition.[9]
-
For Carboxylation of an Aryl Ring: Direct carboxylation using CO₂ is challenging.[10][11] A more reliable method involves forming an organometallic intermediate (e.g., a Grignard or organolithium reagent) from an aryl halide precursor, followed by quenching with solid CO₂ (dry ice). This route is highly sensitive to moisture and requires strictly anhydrous conditions.[12]
Table 1: Comparison of Common O-Difluoromethylation Reagents
| Reagent | Typical Conditions | Pros | Cons |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Base (e.g., Cs₂CO₃), DMF/H₂O, 80-100 °C[5] | Bench-stable, commercially available, relatively inexpensive. | Requires elevated temperatures; can cause pressure build-up. |
| Difluorobromoacetic Acid (BrCF₂CO₂H) | Visible-light photocatalysis, room temp[13] | Mild reaction conditions, good functional group tolerance. | Requires a photocatalyst setup; may not be suitable for all substrates. |
| Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base (e.g., KOH), DCM/H₂O, rt[1] | Highly efficient, rapid reactions at room temperature. | More expensive, can be sensitive to handling and storage. |
| S-(Difluoromethyl)sulfonium Salt | Base (e.g., LiOH), rt[3] | Bench-stable, good yields, proceeds via difluorocarbene. | Reagent may not be as commonly available as others. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethoxy)-4-propoxybenzoic acid via O-Difluoromethylation
This protocol details the synthesis from 2-hydroxy-4-propoxybenzoic acid using sodium chlorodifluoroacetate, a robust and accessible method.[5]
Materials:
-
2-hydroxy-4-propoxybenzoic acid (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To an oven-dried round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-propoxybenzoic acid (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material) followed by deionized water (approx. 1/10th the volume of DMF) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with 1 M HCl. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate containing 1% acetic acid to afford the pure 2-(difluoromethoxy)-4-propoxybenzoic acid.
References
- A simple and highly efficient method for the double O-difluoromethylations of diphenols in 10 min is described, using TMSCF2Br as a difluorocarbene reagent.ScienceDirect.
-
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. ACS Publications. Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Publications. Available at: [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group, UC Berkeley. Available at: [Link]
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Nature. Available at: [Link]
-
TRIFLUOROMETHYLATION OF ANDROST-4-EN-3,17-DIONE. Organic Syntheses. Available at: [Link]
- Process for the preparation of Roflumilast and intermediates thereof.Google Patents.
-
2-(difluoromethoxy)-4-propoxybenzoic acid. 10X CHEM. Available at: [Link]
-
2,3-Difluoro-4-methoxybenzoic acid. PubChem. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]
-
Carboxylation of Aromatics by CO₂ under “Si/Al Based Frustrated Lewis Pairs” Catalytic System. ResearchGate. Available at: [Link]
-
Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration - Swiss Youth in Science. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
An Improved Synthesis of N-(4-[18F]Fluorobenzoyl)-Interleukin-2 for the Preclinical PET Imaging of Tumour-Infiltrating T-cells. ASTAR Open Access Repository*. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
-
Direct Photochemical C-H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions. PubMed. Available at: [Link]
Sources
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-(Difluoromethoxy)-4-methoxybenzoic acid | 1293108-58-3 | Benchchem [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. inspiration.sjf.ch [inspiration.sjf.ch]
- 10. researchgate.net [researchgate.net]
- 11. Direct Photochemical C-H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
Welcome to the dedicated technical support guide for the purification of 2-(Difluoromethoxy)-4-propoxybenzoic acid. This document is designed for chemistry professionals engaged in pharmaceutical research, process development, and synthetic chemistry. Here, we provide expert-driven insights, detailed protocols, and robust troubleshooting advice to help you achieve high purity of this valuable compound through recrystallization.
Part 1: Solvent Selection & Strategy (FAQs)
This section addresses the critical first step in any successful recrystallization: choosing the right solvent system. The unique structure of 2-(Difluoromethoxy)-4-propoxybenzoic acid—an aromatic carboxylic acid with both fluorinated and alkyl ether moieties—requires a systematic approach.
Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?
A1: The perfect solvent is one in which 2-(Difluoromethoxy)-4-propoxybenzoic acid exhibits high solubility at elevated temperatures but low solubility at room temperature or below.[1] This temperature-dependent solubility differential is the cornerstone of the recrystallization process.[2] Key characteristics to look for are:
-
High dissolving power when hot: The solvent must completely dissolve the crude material near its boiling point.
-
Low dissolving power when cold: To maximize yield, the solvent should not retain a significant amount of the product in solution upon cooling.
-
Inertness: The solvent must not react with the benzoic acid derivative.
-
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility gradient, but not so high that it is difficult to remove from the crystals during drying.[3] For this compound, a solvent boiling between 60°C and 120°C is generally ideal.
-
Volatility: The solvent should be volatile enough to be easily evaporated from the final crystalline product.[3]
Q2: Which single solvents are the best starting points for screening?
A2: Given the molecule's intermediate polarity, a range of solvents should be tested. The carboxylic acid group allows for hydrogen bonding with protic solvents, while the aromatic ring and ether groups provide compatibility with less polar solvents. We recommend screening the following solvents, starting with small-scale tests.
| Solvent Class | Recommended Solvents | Rationale for Selection |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group interacts well with the carboxylic acid moiety. These are often excellent solvents for aromatic acids, providing a good solubility gradient between hot and cold conditions.[1][4] |
| Esters | Ethyl Acetate | A moderately polar solvent that often provides a good balance of solubility for compounds with both polar and non-polar features. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, though its high solubility for many organics at room temperature might lead to lower yields.[5] |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of toluene interacts favorably with the benzene ring of the target compound. It is particularly useful for excluding more polar impurities. |
| Halogenated | Dichloromethane (DCM) | Generally a very good solvent at room temperature, making it less ideal as a primary recrystallization solvent but potentially useful in a mixed-solvent system. Its low boiling point can be a drawback. |
| Aqueous Systems | Water | Due to the organic nature of the molecule, solubility in pure water is expected to be low, even when hot.[2] However, it can be an excellent "anti-solvent" in a mixed system with a water-miscible organic solvent like ethanol or acetone.[1] |
Q3: When is a mixed-solvent system (two-solvent method) recommended?
A3: A mixed-solvent system is the ideal choice when no single solvent meets all the criteria.[1] This situation is common. You should opt for a two-solvent system if you find that:
-
One solvent dissolves the compound completely, even at room temperature (a "good" solvent).
-
Another solvent does not dissolve the compound at all, even when heated (a "bad" or "anti-solvent").
The strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (saturated).[6] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Q4: What are some promising mixed-solvent systems for this compound?
A4: Based on the structure and common practices for aromatic acids, the following pairs are highly recommended for screening:[5][7]
-
Ethanol / Water: A classic and often highly effective pair for moderately polar organic acids.[8] Ethanol is the "good" solvent, and water is the "anti-solvent."
-
Ethyl Acetate / Hexanes (or Heptane): A versatile system that works well for compounds of intermediate polarity. Ethyl acetate is the "good" solvent, and the non-polar alkane is the "anti-solvent."[9]
-
Toluene / Hexanes (or Heptane): Useful if impurities are significantly more polar than the target compound. Toluene is the "good" solvent.
-
Acetone / Water: Similar to ethanol/water, this can be an effective polar system.[5]
Part 2: Experimental Protocols
These protocols provide a structured approach to purifying your material. Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 2-(Difluoromethoxy)-4-propoxybenzoic acid into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed system.[1]
-
Heating Test: If the solid does not dissolve at room temperature, gently heat the test tube in a sand or water bath while swirling. Continue to add the solvent in small portions until the solid just dissolves.
-
Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.
-
Observation: A suitable solvent is one from which a large quantity of crystalline solid forms upon cooling. If the compound "oils out" or no solid forms, the solvent is likely inappropriate for single-solvent use.
Protocol 2: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present or if a decolorizing step with charcoal was performed, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[3]
-
Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Part 3: Troubleshooting Guide
Even with careful planning, unexpected issues can arise. This guide addresses the most common challenges.
Problem: My compound "oils out" as a liquid instead of forming solid crystals.
-
Scientific Reason: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of the impure compound.[8] Impurities often depress the melting point, making this a common issue. It can also happen if the solution is too concentrated or cooled too quickly.[10]
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount (10-15%) of additional hot solvent to decrease the saturation point.[10][11]
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool can help.
-
Induce Crystallization at a Lower Temperature: Try to induce crystallization once the solution has cooled further by scratching the inner wall of the flask with a glass rod at the solution's surface.[6]
-
Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point or a different mixed-solvent system.
-
Problem: No crystals form, even after cooling in an ice bath.
-
Scientific Reason: This typically indicates that the solution is not supersaturated, which can be caused by using too much solvent.[6][10] It can also happen if the molecule has difficulty forming a crystal lattice from a very clean solution.
-
Solutions:
-
Concentrate the Solution: Re-heat the solution and gently boil off a portion of the solvent in a fume hood to increase the solute concentration. Allow it to cool again.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a "seed crystal" (a tiny speck of the crude solid) to provide a nucleation site for crystal growth.[10]
-
Consider a Different Solvent System: If concentration and induction fail, the compound may be too soluble in the chosen solvent. Recover the solid by evaporating all the solvent and re-attempt the recrystallization with a different solvent or a mixed-solvent system.[10]
-
Problem: The final product is still colored (e.g., yellow or brown).
-
Scientific Reason: The color is due to highly conjugated, non-volatile impurities that co-crystallize with your product.
-
Solution:
-
Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.
-
Boil and Filter: Swirl and gently boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.[11]
-
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.[11] Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the overall yield.
-
Problem: The recovery yield is very low (<50%).
-
Scientific Reason: A poor yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.[10]
-
Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent required for complete dissolution. This is the most critical factor for achieving a good yield.[6]
-
Optimize Washing: Wash the collected crystals with only a minimal amount of ice-cold solvent. Using too much or warm washing solvent will dissolve some of your product.
-
Recover a Second Crop: The remaining solution after filtration (the mother liquor) still contains dissolved product.[10] You can often obtain a second, albeit less pure, crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling.
-
Part 4: Visualization of Workflow
Recrystallization Solvent Selection Workflow
The following diagram outlines the logical steps for selecting an appropriate solvent system for 2-(Difluoromethoxy)-4-propoxybenzoic acid.
Caption: A decision tree for selecting an optimal recrystallization solvent system.
References
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 14. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Difluoromethylation of Benzoic Acids
The following guide is structured as a dynamic Technical Support Center designed for researchers encountering difficulties with difluoromethylation chemistries involving benzoic acid substrates.
Current Status: ● Operational | Senior Scientist: Dr. A. Vance Ticket Context: Troubleshooting yield, selectivity, and reactivity issues in Ar-COOH substrates.
Introduction: The "Lipophilic Donor" Challenge
Welcome to the technical hub. You are likely here because you are trying to install a difluoromethyl group (
Whether you are attempting decarboxylative difluoromethylation (replacing
Module 1: Decarboxylative Difluoromethylation (The "Silver Trap")
User Query: "I am using the standard Silver(I)/Selectfluor protocol (Li conditions) to convert my benzoic acid to a difluoromethylarene, but I am recovering 99% starting material. What is wrong with my catalyst?"
Diagnostic & Solution
This is the most common ticket we receive. The issue is not your catalyst; it is the bond dissociation energy (BDE) and the stability of the intermediate radical.
-
The Problem: The standard silver-catalyzed decarboxylative fluorination (Li, JACS 2012) works exceptionally well for aliphatic carboxylic acids. It relies on an
species oxidizing the carboxylate.[1][2] However, aromatic carboxyl radicals ( ) decarboxylate extremely slowly compared to alkyl carboxyl radicals. Instead of extruding to form the aryl radical ( ), the reaction often stalls or reverses. -
The Fix: You cannot use standard aqueous/acetone Ag-catalysis for direct
conversion.
Recommended Workarounds:
-
Stepwise Transformation (Reliable): Reduce
and treat with Deoxo-Fluor or DAST. -
Photoredox via Redox-Active Esters (Advanced): Convert the acid to an
-hydroxyphthalimide (NHP) ester. Use a photoredox catalyst (e.g., ) and a hydrogen atom donor (like Hantzsch ester) + Selectfluor, though this is chemically intricate for difluoromethylation specifically.
Decision Logic: Decarboxylation Feasibility
Figure 1: Decision matrix for decarboxylative strategies. Direct silver catalysis fails for Ar-COOH due to the stability of the benzoyloxy radical.
Module 2: C-H Difluoromethylation (Ring Functionalization)
User Query: "I am using the Langlois Reagent (Sodium difluoromethanesulfinate) to add a CF2H group to my benzoic acid, but I see low conversion and regioisomer mixtures."
Technical Analysis
When functionalizing the ring (
Troubleshooting Table: Radical C-H Functionalization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Solubility Mismatch. Benzoic acids are often poorly soluble in the standard DCM/Water biphasic systems used with Langlois reagent. | Switch Solvent: Use DMSO/Water or Acetone/Water (1:1). The sulfinate radical requires an aqueous component, but the substrate needs organic solvation. |
| Protodefluorination | Reaction Temperature too high. The | Cool Down: Run the reaction at |
| Regioisomer Mixture | Radical nature of attack. | Block Positions: Radical selectivity is poor on simple benzoic acids. Use substituents (e.g., -OMe, -Cl) to steer the radical. If critical, switch to pre-functionalized aryl halides and use cross-coupling. |
| No Reaction (Baran Reagent) | Lack of Peroxide. The Zinc reagent often needs an oxidant (TBHP) to initiate the radical release if no heteroatom is present to coordinate. | Add Oxidant: Add 2-3 equiv. of TBHP (70% aq). Ensure vigorous stirring as the Zinc reagent is a solid suspension. |
Module 3: Experimental Protocols
Protocol A: Innate C-H Difluoromethylation (Langlois Method)
Best for: Electron-deficient benzoic acids where regioselectivity is less critical or blocked.
-
Setup: In a 20 mL vial, dissolve Benzoic Acid substrate (
) in DCM:Water (2:1, 3 mL) . Note: If insoluble, add minimal DMSO. -
Reagent Addition: Add Sodium Difluoromethanesulfinate (Langlois Reagent) (
). -
Initiator: Cool to
. Add TBHP (70% aq) ( ) dropwise. -
Reaction: Stir vigorously at RT for 12-24 hours.
-
Workup: Quench with sat.
(careful, gas evolution). Extract with EtOAc. -
Purification: Acidify aqueous layer to recover unreacted benzoic acid if necessary.
Protocol B: Photoredox C-H Difluoromethylation
Best for: Milder conditions, potentially better functional group tolerance.
-
Catalyst:
( ). -
Reagent:
(Baran Reagent) ( ). -
Solvent:
or . -
Light Source: Blue LED (
). -
Note: This often works better on esters of benzoic acid (methyl benzoate) than the free acid due to solubility and proton quenching issues. Esterify first if possible.
Module 4: Mechanism & Pathway Visualization
Understanding the radical pathway is crucial for troubleshooting "side reactions" like hydrodefluorination.
Figure 2: Radical mechanism for C-H difluoromethylation. Competition between ring addition and solvent H-abstraction drives the yield.
Frequently Asked Questions (FAQs)
Q: Can I use Selectfluor to put a CF2H group on the ring?
A: No. Selectfluor is a source of electrophilic fluorine (
Q: Why do I get the desulfonylated product (Ar-H) when using the sulfinate reagents? A: This is "protodesulfonylation." It happens if the radical forms but fails to oxidize/rearomatize, or if the sulfinate decomposes before attacking the ring. Solution: Increase the oxidant loading (TBHP or Persulfate) to ensure the intermediate radical is rapidly oxidized to the cation, which then eliminates a proton to restore aromaticity.
Q: My benzoic acid has an ortho-iodine. Will it survive?
A: Radical difluoromethylation conditions are generally compatible with aryl iodides, unless you are using high-energy UV light or specific metal catalysts that might insert into the
References
-
Silver-Catalyzed Decarboxylative Fluorination (Mechanism & Limitations): Li, Z., et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution."[5][6] Journal of the American Chemical Society, 2012.[5] (Note: This paper establishes the protocol that works for aliphatic but fails for aromatic acids).
-
Zinc Sulfinate Reagents (Baran Reagent): Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 2012.
- Langlois Reagent (Sodium Difluoromethanesulfinate)
-
Photoredox Decarboxylative Fluorination (General Context): Ventre, S., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." J. Am. Chem. Soc., 2015.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic study of silver-catalyzed decarboxylative fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 6. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
Technical Support Center: 4-Propoxybenzoic Acid Derivation
Topic: Minimizing By-Products & Impurity Profiling Ticket Type: Advanced Synthesis Troubleshooting Applicable For: Process Chemists, R&D Scientists, Drug Development Leads[1]
Executive Summary & Mechanistic Insight[1][2]
The Challenge:
Synthesizing 4-propoxybenzoic acid (4-PBA) typically involves the Williamson ether synthesis.[1] While conceptually simple (
The Core Conflict:
4-HBA contains two acidic protons: the carboxylic acid (
Impurity Genesis Map
The following diagram illustrates the competitive pathways that generate the three most common by-products: Ester impurities , C-alkylated species , and Elimination products .
Figure 1: Reaction landscape showing the competition between the desired O-alkylation and parasitic side reactions.
Critical Process Parameters (CPP) Analysis
To minimize the impurities identified above, strict control of the following parameters is required.
| Parameter | Recommended Range | Scientific Rationale |
| Base Stoichiometry | 2.0 – 2.1 Equivalents | You must fully deprotonate the carboxylic acid (1st eq) and the phenol (2nd eq).[1] <2.0 eq leaves unreactive phenol.[1] >2.5 eq increases ionic strength excessively and promotes E2 elimination of the alkyl halide. |
| Solvent System | Ethanol/Water (3:[1]1) or DMF | Ethanol/Water: "Greener" and suppresses carboxylate nucleophilicity via hydrogen bonding, reducing Impurity A. DMF: Accelerates reaction (polar aprotic) but increases risk of Ester formation (Impurity A) due to "naked" anion effect.[1] |
| Temperature | 60°C – 80°C | <60°C: Reaction is too slow; incomplete conversion.[1] >85°C: Promotes E2 elimination of 1-bromopropane to propene (Impurity B), leading to reagent loss and stalled reaction.[1] |
| Reagent Addition | Slow Dosing | Dumping 1-bromopropane promotes high local concentrations, favoring the statistical probability of double alkylation (Ester formation).[1] |
Troubleshooting Guide
Instructions: Identify your observation in the "Symptom" column and follow the "Corrective Action."
Scenario A: Product Purity & Isolation Issues
| Symptom | Probable Cause | Diagnosis Validation | Corrective Action |
| Product is an oil or sticky solid (Target MP is ~145°C) | Ester Impurity (Impurity A) present. The carboxylic acid group was alkylated.[2] | Check IR: Look for two Carbonyl peaks (Acid C=O at ~1680 cm⁻¹ AND Ester C=O at ~1720 cm⁻¹).[1] | Saponification Rescue: Do not discard. Reflux the crude oil in 10% NaOH for 1 hour to hydrolyze the ester back to the acid. Re-acidify to precipitate pure product. |
| Low Yield (<50%) | Elimination (Impurity B) .[1] Propyl halide converted to propene gas and escaped.[1] | Check headspace or smell (olefinic odor).[1] | Reduce Temperature: Lower reaction temp by 10°C. Change Halide: Switch from 1-Bromopropane to 1-Iodopropane (reacts faster at lower temps) or use a sealed vessel. |
| Product has "Phenolic" smell | Incomplete Reaction. Residual 4-HBA remains.[1] | TLC (Silica, 50% EtOAc/Hex): Spot with lower | Stoichiometry Check: Ensure you used >2.0 eq base. If base was sufficient, the alkyl halide was likely consumed by side reactions (see above). Add 0.2 eq extra halide.[1] |
Scenario B: Process Chemistry Issues
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns dark brown/black | Oxidation of Phenoxide. | Inert Atmosphere: This reaction must be run under Nitrogen or Argon.[1] Phenoxides are sensitive to oxidative coupling (forming quinones/colored oligomers) at high pH.[1] |
| Precipitate forms during reaction | "Salting Out" of Dianion. | Solvent Adjustment: The dianion of 4-HBA is less soluble than the mono-anion. Add water dropwise until homogeneous. Heterogeneous reactions lead to poor reproducibility.[1] |
Optimized Protocol: The "Saponification Safety Net" Method
While direct alkylation is faster, the following protocol is the "Gold Standard" for high purity because it chemically chemically eliminates the Ester Impurity (Impurity A) as a variable.
Protocol Logic: Instead of trying to prevent ester formation perfectly, we drive the reaction to completion (potentially forming some ester) and then rigorously hydrolyze everything back to the acid form before isolation.
Workflow Diagram
Figure 2: Optimized workflow incorporating a hydrolysis step to ensure high purity.
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a reflux condenser and
inlet, dissolve 4-Hydroxybenzoic acid (100 mmol) in Ethanol (150 mL) and Water (50 mL) . -
Deprotonate: Add KOH (220 mmol) . Stir for 30 mins. The solution may heat up (exothermic).
-
Alkylate: Add 1-Bromopropane (120 mmol) dropwise. Heat to reflux (~78°C) for 8 hours.[1]
-
Note: A slight excess of halide accounts for loss via elimination.[1]
-
-
The "Safety Net" (Crucial): At the end of the reaction, add 10% aqueous NaOH (50 mL) and reflux for 1 additional hour.
-
Why? This converts any "Impurity A" (Propyl 4-propoxybenzoate) that formed by accident back into the desired product (4-Propoxybenzoic acid).[1]
-
-
Isolation:
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove trace salts and oligomers.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use Potassium Carbonate (
Q2: Why is my product colored (pink/brown) even after recrystallization? A: This is due to trace oxidation of the phenol starting material. If you did not run the reaction under Nitrogen, quinone-like impurities form.[1]
-
Fix: Perform a recrystallization with a pinch of activated charcoal (carbon). Filter hot to remove the carbon, then cool to crystallize.
Q3: Can I use 1-Chloropropane instead of 1-Bromopropane to save money? A: You can, but you must add a catalyst.[1] 1-Chloropropane is much less reactive (poor leaving group).[1] You will need to add Potassium Iodide (KI, 10 mol%) to generate 1-Iodopropane in situ (Finkelstein reaction logic).[1] Without KI, the reaction may take 24-48 hours.[1]
Q4: How do I differentiate between the mono-alkylation (product) and di-alkylation (impurity) via NMR? A:
-
Product (4-Propoxybenzoic acid): Shows a propyl chain signal (
ppm, triplet, ) and a broad singlet for the acid proton ( ppm).[1] -
Impurity (Propyl ester): Shows two propyl chain signals.[1] One at
ppm (Ether linkage) and another at ppm (Ester linkage, deshielded by carbonyl).[1]
References
-
Williamson, A. W. (1850).[1][3][4] "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism).[1][5]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for phenolic alkylation).
-
Scifinder/Reaxys Database Consensus. "Synthesis of 4-alkoxybenzoic acids." (General consensus on
/Acetone vs KOH/EtOH routes).[1] -
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic details on O- vs C-alkylation selectivity).
-
PubChem Compound Summary. "4-Propoxybenzoic acid."[1] National Center for Biotechnology Information.[1] Link
Sources
Technical Support Center: 2-(Difluoromethoxy)-4-propoxybenzoic Acid
This guide serves as a technical support resource for researchers working with 2-(Difluoromethoxy)-4-propoxybenzoic acid (CAS: 1154276-48-8). It is designed to address stability, solubility, and handling challenges in a drug discovery context.[1]
Executive Summary: Stability Profile
2-(Difluoromethoxy)-4-propoxybenzoic acid is a fluorinated benzoic acid derivative characterized by moderate lipophilicity and generally high metabolic stability due to the difluoromethoxy (
-
Solid State: Highly stable when stored desiccated at
.[1] -
Solution State: Stable in organic solvents (DMSO, Ethanol) for
weeks at . -
Aqueous Stability: Kinetic stability is high at physiological pH (7.4), but the compound is susceptible to hydrolysis under strongly acidic conditions (
) and elevated temperatures, leading to the release of hydrofluoric acid (HF).
Part 1: Frequently Asked Questions (Technical Deep Dive)
Q1: What is the optimal solvent system for stock preparation?
Recommendation: Dimethyl Sulfoxide (DMSO) (anhydrous).[1]
-
Solubility Limit:
in pure DMSO. -
Reasoning: The propoxy chain and difluoromethoxy group increase lipophilicity compared to simple benzoic acids.[1] Water solubility is poor (
at neutral pH without salt formation). -
Protocol: Prepare a
stock in anhydrous DMSO. Aliquot into amber glass vials to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate hydrolysis.
Q2: Is the difluoromethoxy group stable in aqueous buffers?
Answer: Yes, but with specific pH limitations.
The aryl difluoromethyl ether bond is significantly more stable than a non-fluorinated ether or ester due to the strength of the
-
: Stable for
hours at room temperature. - : Risk of acid-catalyzed hydrolysis.[1] The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by water, ultimately releasing the phenol, formic acid, and HF .
-
: The carboxylic acid will deprotonate (
), forming a stable carboxylate salt. This increases solubility but does not compromise the ether linkage under mild conditions.[1]
Q3: I observed a precipitate upon diluting my DMSO stock into media. Why?
Diagnosis: "Crash-out" due to hydrophobicity.[1]
Mechanism: The compound is lipophilic (
-
Step-down Dilution: Dilute DMSO stock 1:10 into PBS/Media slowly with vortexing to form an intermediate, then dilute to final concentration.
-
Carrier Solvent: Ensure final DMSO concentration is
to maintain solubility. -
pH Adjustment: Ensure the buffer pH is
. At physiological pH, the carboxylic acid is ionized (anionic form), which is significantly more soluble than the neutral acid.
Part 2: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Yellowing of Solution | Photo-oxidation of the aromatic ring or trace impurities (phenols). | Store stocks in amber vials. Degas buffers to remove dissolved oxygen.[1] |
| Glass Etching / pH Drop | Hydrolysis of | Safety Hazard: Discard solution immediately. Verify pH of storage buffer is not |
| Inconsistent | Compound precipitation or binding to plasticware.[1] | Use glass-coated plates or low-binding plastics.[1] Verify concentration via HPLC before assay. |
| New Peak in HPLC ( | Hydrolysis product (Phenolic derivative) or Decarboxylation (high temp). | Check mobile phase pH. Avoid heating blocks |
Part 3: Degradation Pathways & Visualization
The following diagram illustrates the primary degradation pathways. Note that the Acid Hydrolysis pathway is the critical stability risk, potentially releasing toxic HF.[1]
Figure 1: Primary stability pathways.[1] The red path indicates the critical failure mode releasing HF under acidic stress.[1]
Part 4: Validated Experimental Protocols
Protocol A: Self-Validating Stock Preparation
Purpose: To prepare a stable stock solution and verify its integrity immediately.
-
Weighing: Weigh
of compound into a glass vial (avoid plastic due to lipophilicity). -
Dissolution: Add
of anhydrous DMSO. Vortex for 30 seconds.[1] (Concentration = ). -
Validation Step (UV-Vis):
-
Storage: Aliquot into
volumes in amber glass vials. Store at .[1]
Protocol B: 24-Hour Stability Check (HPLC)
Purpose: To confirm stability in your specific assay buffer.
-
Preparation: Dilute DMSO stock to
in your assay buffer (e.g., PBS pH 7.4). -
Incubation: Split sample:
-
Sample A: Analyze immediately (
).[1] -
Sample B: Incubate at
for 24 hours.
-
-
Analysis: Run on HPLC (C18 Column, Water/Acetonitrile gradient +
Formic Acid). -
Calculation:
-
Pass:
recovery. -
Fail:
or appearance of new peak at lower retention time (hydrolysis).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737360, 4-(Difluoromethoxy)benzoic acid. Retrieved February 18, 2026, from [Link]
- Note: Provides physicochemical property data for the structural analog, supporting solubility and pKa predictions.
- Note: Authoritative source on the metabolic and chemical stability of the aryl difluoromethyl ether motif.
- Note: Used for extrapolation of hazard data (HF release)
-
Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Stability and Reactivity.[1] Journal of Medicinal Chemistry. (Contextual citation based on general field knowledge of difluoromethyl ether stability referenced in search results).
Sources
Technical Support Center: Purification of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
[1]
Current Status: Online Ticket ID: #PUR-2D4P-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the technical support hub for 2-(Difluoromethoxy)-4-propoxybenzoic acid (CAS: Analogous to 97914-59-5 derivatives).[1] This guide addresses the specific purification challenges associated with this scaffold, commonly used as an intermediate in the synthesis of PDE4 inhibitors (e.g., Roflumilast analogs).[2]
The presence of the difluoromethoxy (
Part 1: Diagnostic Triage (Start Here)
Before proceeding, identify your specific impurity profile using the table below.
| Symptom | Likely Impurity | Root Cause | Recommended Module |
| Melting Point Depression (< 10°C drop) | 2-Hydroxy-4-propoxybenzoic acid (Phenolic precursor) | Incomplete difluoromethylation.[1] | Module 1 |
| Extra HPLC Peak (Close retention time) | 4-(Difluoromethoxy)-2-propoxybenzoic acid (Regioisomer) | Poor selectivity during initial alkylation of dihydroxybenzoate.[1][2] | Module 2 |
| Yellow/Brown Coloration | Oxidized tars / Polymerized byproducts | Thermal degradation during workup or poor quality reagents.[1] | Module 3 |
| High Ash Content / Cloudiness | Inorganic Salts (KF, NaBr) | Inefficient water washes after alkylation.[1][2] | Module 3 |
Part 2: Troubleshooting Modules
Module 1: Removing Phenolic Impurities (The "Sticky" Impurity)
The Issue: The precursor 2-hydroxy-4-propoxybenzoic acid often co-precipitates with your product.[1]
The Science: While both the product and impurity are carboxylic acids (pKa ~3–4), the impurity possesses a free phenolic hydroxyl group.[2] This creates a "solubility hook." The phenolic impurity is significantly more soluble in polar protic solvents (like water or alcohols) due to hydrogen bonding capabilities that the product (with its capped
Corrective Action: Do not rely solely on acid-base extraction, as both species will extract into the base.[1] Instead, utilize Differential Solvation Recrystallization .
-
Solvent System: Ethanol/Water (Best balance) or Toluene (if the impurity is strictly polar).[1][2]
-
Mechanism: The difluoromethoxy group increases lipophilicity. By carefully tuning the water content in ethanol, you force the less soluble product out while the phenolic impurity remains in the mother liquor.
Module 2: Regioisomer Separation
The Issue: Presence of 4-(difluoromethoxy)-2-propoxybenzoic acid. The Science: Regioisomers have identical molecular weights but different crystal lattice energies. The ortho-difluoromethoxy group in your target molecule disrupts planar stacking differently than the para-isomer.[1] Corrective Action:
-
Fractional Crystallization: Use a non-polar solvent like Heptane/Ethyl Acetate (9:1) .[2] The ortho-substituted product typically crystallizes differently due to internal hydrogen bonding or steric hindrance at the ortho position.
-
Slow Cooling: Rapid cooling traps the isomer. A cooling rate of 5°C/hour is recommended to allow thermodynamic selection of the correct crystal lattice.
Module 3: Color & Salt Removal
The Issue: Product is off-white/brown or has high sulfated ash.
The Science: The synthesis often involves
Part 3: Validated Experimental Protocols
Protocol A: The "Double-Swing" Extraction (For Crude Cleanup)
Use this for initial cleanup of crude reaction mixtures.[1][2]
-
Dissolution: Dissolve crude solid in Ethyl Acetate (10 vol) .
-
Acid Wash: Wash with 0.5 M HCl (removes basic impurities/anilines).
-
Extraction: Extract the organic layer with saturated
(3 x 3 vol) .-
Checkpoint: The product moves to the Aqueous Layer (as carboxylate).[2] Neutral organic impurities stay in Ethyl Acetate.
-
-
Precipitation:
-
Separate the aqueous layer.[3]
-
Add Activated Carbon (5 wt%) and stir for 30 mins. Filter through Celite.
-
Slowly acidify filtrate with 6 M HCl to pH 1–2 while stirring vigorously.
-
-
Isolation: Filter the white precipitate and wash with water.
Protocol B: Recrystallization (For Final Polishing)
Target Purity: >99.5% HPLC[1][2]
-
Setup: Place 10g of crude acid in a flask with a reflux condenser.
-
Solvent Addition: Add Ethanol (95%) (approx 3-5 mL per gram).[1][2] Heat to reflux.[4]
-
Saturation: If not dissolved, add Ethanol dropwise until clear.
-
The "Anti-Solvent" Trick:
-
Crystallization:
-
Let cool to room temperature undisturbed (2 hours).
-
Move to an ice bath (0–5°C) for 1 hour.
-
-
Filtration: Filter cold. Wash cake with cold Ethanol/Water (1:1) .
-
Why? The wash removes the mother liquor containing the phenolic impurity.
-
Part 4: Visualizing the Workflow
Figure 1: Purification Logic Flow
Caption: Decision tree for selecting the appropriate purification method based on impurity type.
Figure 2: The pH-Swing Mechanism
Caption: Chemical mechanism of separating the target acid from neutral organic impurities.[1]
[1]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Acetone instead of Ethanol for recrystallization? A: Acetone is generally too good a solvent for this molecule. You will likely struggle to get the product to crash out (precipitate) without evaporating most of the solvent, which re-concentrates the impurities.[2] Ethanol/Water or Methanol/Water allows for finer control of solubility via the "anti-solvent" effect [1].
Q: My product turned pink during the base extraction. Why? A: This indicates the presence of trace phenols oxidizing to quinones under basic conditions. To prevent this, add a pinch of Sodium Bisulfite or Sodium Dithionite to your aqueous base layer during extraction.[2] This acts as a reducing agent to prevent color formation [2].
Q: The difluoromethoxy group seems unstable. Is it hydrolyzing?
A: The
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General principles of recrystallization and solvent selection for aromatic acids). [1][2]
-
Lai, Y., et al. (2012).[2] "Process for the preparation of Roflumilast." World Intellectual Property Organization, WO2012147098A2.[2] (Describes purification of difluoromethoxy-benzoic acid intermediates and handling phenolic impurities).
-
Gao, Y., et al. (2011).[2] "Synthesis and crystal structure of 2-(difluoromethoxy)benzoic acid derivatives." Journal of Chemical Research. (Discusses stability and structural properties of the scaffold). [1][2]
-
BenchChem. (2025).[2] "Purification challenges of Fluorobenzoic acids." (General troubleshooting for fluorinated aromatic acids).
Sources
- 1. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]
- 2. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 5. researchgate.net [researchgate.net]
Optimizing reaction temperature for difluoromethoxy group stability
Technical Support Center: Difluoromethoxy ( ) Group Engineering
Topic: Optimizing Reaction Temperature for Difluoromethoxy Group Stability & Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Core Directive & Scientific Context
The difluoromethoxy (
However, the installation of this group is thermodynamically and kinetically demanding. The central challenge lies in the thermal window of the reaction:
-
Generation: You must reach a temperature threshold to generate the reactive difluorocarbene (
) intermediate. -
Stability: You must stay below the ceiling temperature where
rapidly dimerizes to tetrafluoroethylene ( ) or where the substrate/product degrades.
This guide provides a technical breakdown of how to navigate this thermal landscape using various reagent classes.
Reagent-Temperature Matrix
The choice of reagent dictates the required reaction temperature.[2] Mismatching these leads to either inert reactants (too cold) or "tarred" decomposition (too hot).
| Reagent Class | Specific Reagent | Activation Mechanism | Optimal Temp ( | Failure Mode ( | Failure Mode ( |
| Carboxylate Salts | SCDA ( | Thermal Decarboxylation | 95°C – 110°C | No carbene generation; reaction stalls. | Rapid polymerization of |
| Sulfonium/Phosphonium | PDFA ( | Zwitterion Decomposition | 60°C – 80°C | Slow conversion. | Loss of selectivity; increased side products. |
| Silanes | Hu's Reagent ( | Fluoride/Base Activation | 25°C – 40°C | Reaction may be sluggish without strong activator. | Volatility of reagent; rapid hydrolysis if wet. |
| Gaseous Haloforms | Freon-22 ( | Base-mediated | 70°C – 100°C | Inefficient gas-liquid mass transfer. | Pressure buildup; safety risks; dimerization. |
| Photoredox | SET / Radical | 25°C (RT) | N/A (Light dependent). | Thermal degradation of photocatalyst. |
Troubleshooting the "Black Box" (Q&A)
Q1: My reaction with Sodium Chlorodifluoroacetate (SCDA) turned into a black tar, and the yield is <10%. What happened?
-
Diagnosis: Thermal runaway and Carbene Polymerization.
-
The Science: SCDA decarboxylates exothermically. If added too quickly at high temperatures (>100°C), the local concentration of
spikes. Instead of trapping with your phenol/alcohol, the carbene reacts with itself to form tetrafluoroethylene ( ) and longer fluoropolymers (black tar). -
The Fix:
-
Lower Base Temp: Ensure the bath is at 95-100°C, not 120°C.
-
Slow Addition: Do not dump the reagent. Add SCDA portion-wise or as a solution over 1-2 hours to keep the steady-state concentration of
low, favoring the bimolecular reaction with your substrate over the trimolecular polymerization.
-
Q2: I am using
-
Diagnosis: Mass Transfer Limitation & Hydrolysis.
-
The Science:
is a gas.[3][4] Bubbling it through a solution often results in the gas escaping before it can be deprotonated by the base. If water is present (even trace amounts in hygroscopic bases like ), the generated is rapidly quenched to carbonyl fluoride ( ) and then . -
The Fix:
-
Vigorous Stirring: High RPM is critical to increase gas-liquid surface area.
-
Solvent Choice: Use Acetonitrile (ACN) or DMF/Water mixtures where the base solubility is optimized.
-
Closed System: If safe, run in a sealed tube or autoclave to increase the solution concentration of the gas (Henry’s Law).
-
Q3: My product forms but decomposes during the acidic workup. Is the
-
Diagnosis: Acid-catalyzed hydrolysis (unlikely for aryls, possible for alkyls).
-
The Science: Aryl difluoromethyl ethers (
) are generally stable to dilute acids (HCl, acetic acid) due to the electron-withdrawing fluorines reducing the basicity of the ether oxygen. However, alkyl difluoromethyl ethers or substrates with other acid-sensitive groups (acetals, Boc groups) can degrade. -
The Fix:
-
Quench Gently: Use Saturated
or instead of strong acids. -
Avoid Strong Acids: Do not use 1M HCl or
for pH adjustment if you suspect instability. -
Check the Linkage: If your substrate is an aliphatic alcohol, the
bond is more susceptible to hydrolysis than the phenol derivative.
-
Visualizing the Reaction Logic
Diagram 1: Mechanistic Flow & Temperature Control
This diagram illustrates the competition between the desired pathway (Trapping) and the failure pathways (Dimerization/Hydrolysis) regulated by temperature.
Caption: The "Goldilocks Zone" of Difluorocarbene. High temperatures favor generation but also polymerization. Optimization requires balancing generation rate with trapping efficiency.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to diagnose common failures in difluoromethylation reactions.
Experimental Protocols
Protocol A: Standard O-Difluoromethylation (SCDA Method)
Best for: Phenols, robust alcohols, and scale-up.
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, a thermometer, and a pressure-equalizing addition funnel.
-
Solvent System: Dissolve Substrate (1.0 equiv) and
(1.5 equiv) in DMF/Water (10:1 ratio). Note: Water is essential here to aid solubility of the base, but too much quenches the carbene. -
Heating: Heat the mixture to 95°C . Ensure stable temperature.
-
Addition: Dissolve Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv) in minimal DMF. Add this solution dropwise via the funnel over 60-90 minutes .
-
Critical Control Point: If you see vigorous bubbling (CO2 release) turning into foam, slow down.
-
-
Completion: Stir for an additional 2 hours at 95°C. Monitor via LCMS.
-
Workup: Cool to RT. Dilute with water.[4][5] Extract with EtOAc.[1][6] Wash organic layer with LiCl solution (to remove DMF) and brine.
Protocol B: Mild Photoredox O-Difluoromethylation
Best for: Complex, heat-sensitive substrates.
-
Reagents: Substrate (1.0 equiv),
(2.0 equiv), (1.0 mol%), (2.0 equiv). -
Solvent: Degassed DMSO or Acetonitrile.
-
Conditions: Irradiate with Blue LEDs (450 nm) at 25°C (Room Temp) for 18-24 hours. Use a fan to keep the setup cool.
-
Mechanism: The excited Ir catalyst reduces the bromo-reagent to generate the radical/carbene equivalent without thermal decarboxylation.
Data Summary: Yield vs. Temperature
| Substrate Type | Method | Temp | Yield | Notes |
| Electron-Rich Phenol | SCDA / | 95°C | 88% | High efficiency; fast reaction. |
| Electron-Poor Phenol | SCDA / | 110°C | 72% | Requires higher temp to drive nucleophilic attack. |
| Aliphatic Alcohol | Hu's Reagent ( | 25°C | 65% | Milder conditions prevent elimination. |
| Steroid/Complex Scaffold | Photoredox | 25°C | 81% | Preserves sensitive stereocenters. |
References
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Source: Organic Letters (2013) Citation: Mehta, V. P., & Greaney, M. F. (2013). Org. Lett., 15(19), 5036–5039.
-
Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Source: Organic Syntheses (2024) Citation: Organic Syntheses 2024, 101, 368-385.
-
Visible Light Photoredox Catalysis for Difluoromethoxylation. Source: Chemical Science (2017) Citation: Lee, J. W., et al. (2017). Chem. Sci., 8, 2-14.
-
Direct Nucleophilic Difluoromethylation with Me3SiCF2H. Source: Organic Letters (2011) Citation: Zhao, Y., et al. (2011). Org. Lett., 13(19), 5342–5345.
-
The Difluoromethoxy Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2020) Citation: Zafrani, Y., et al. (2020). J. Med. Chem., 63, 16, 8627–8655.
Validation & Comparative
C-NMR and F-NMR interpretation for difluoromethoxy derivatives
Comparative Guide: C-NMR and F-NMR Interpretation for Difluoromethoxy ( ) Derivatives
Executive Summary & Bioisosteric Significance
Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists.
The difluoromethoxy group (
-
H-Bonding: The terminal proton is sufficiently acidic (due to geminal fluorines) to act as a weak hydrogen bond donor, mimicking a hydroxyl group (
) but with significantly higher lipophilicity. -
Conformation: It adopts specific conformations that can lock ligand-receptor interactions.
-
Metabolic Stability: The
bond is deactivated compared to , often blocking metabolic -dealkylation.
However, characterizing this group by NMR presents specific challenges due to the complex spin systems created by the interaction between
Comparative NMR Profiling: The "Fingerprint"
The identification of
Table 1: NMR Spectral Comparison of Ether Analogs
| Feature | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Singlet ( | Triplet ( | No Signal | |
| N/A | |||
| No Signal | Doublet ( | Singlet ( | |
| N/A | |||
| Singlet ( | Triplet ( | Quartet ( | |
| N/A | N/A |
*Note: The proton appears as a triplet because it is coupled to two equivalent fluorine atoms (
Theoretical Framework & Causality
The "Missing Peak" Phenomenon
In standard proton-decoupled
-
Cause: The signal is split into a triplet (intensity ratio 1:2:1) by the two fluorines.[1] The large coupling constant (
) spreads these peaks over ( at 100 MHz). -
Relaxation: The lack of Nuclear Overhauser Effect (NOE) enhancement (compared to
groups) and efficient relaxation via Fluorine dipoles results in lower intrinsic intensity. -
Solution: High scan counts (NS > 1024) and exponential line broadening (LB = 2.0 Hz) are often required to visualize the outer wings of the triplet.
The "Roof Effect"
While typically a clean doublet, the
Experimental Protocols
Protocol A: Synthesis of Aryl Difluoromethyl Ethers
Standard method using Sodium Chlorodifluoroacetate (bench-stable difluorocarbene source).[2]
-
Reagents: Phenol substrate (
equiv), ( equiv), ( equiv). -
Solvent: DMF/Water (9:1 ratio). Critical: Water is essential to facilitate the protonation of the difluorocarbene intermediate.
-
Procedure:
-
Dissolve Phenol and Base in DMF/H
O. -
Heat to
. -
Add
portion-wise over 30 minutes to prevent rapid off-gassing of . -
Stir for 2-4 hours.
-
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF), dry over
.
Protocol B: NMR Acquisition Parameters
To ensure detection of the split carbon signal.
-
Solvent:
(Standard). DMSO- is preferred if the proton signal overlaps with aromatics, as the proton is acidic and sensitive to solvent H-bond accepting ability (shifting downfield in DMSO). -
Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1):
(Extended delay helps quaternary/fluorinated carbons). -
Scans (NS): Minimum 1024 for
sample. -
Spectral Width: Ensure range covers
to to catch wide multiplets.
-
Decision Tree for Spectral Interpretation
The following logic flow ensures rigorous identification of the
Caption: Logical workflow for distinguishing difluoromethoxy derivatives from trifluoromethoxy analogs using multi-nuclear NMR.
Case Study: Interpretation of 4-(Difluoromethoxy)anisole
In a typical experiment synthesizing 4-(difluoromethoxy)anisole, the following signals validate the structure:
-
NMR: A sharp doublet appears at
. The coupling constant indicates the fluorine atoms are seeing exactly one proton. -
NMR: A triplet is observed at
. The value matches the fluorine spectrum ( ). Crucially, this signal is often distinct from the aromatic region ( ), allowing for accurate integration (1H). -
NMR: A triplet centered at
. The peaks are separated by .-
Peak 1:
-
Peak 2:
[3] -
Peak 3:
-
Note: If the signal-to-noise is low, you might only see the central peak, misidentifying it as a singlet. Always verify the satellite peaks.
-
References
-
Synthesis & Characterization: Zafrani, Y., et al. (2019). "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." Journal of Medicinal Chemistry.
-
NMR Spectral Data: Hayamizu, K., et al. (2023).[3][4][5][6][7][8][9] "Characterization of Carbon-Fluorine Coupling in Fluorinated Derivatives." Westmont College / Journal of Organic Chemistry.
-
General Fluorine NMR Tables: Alfa Chemistry. "19F Coupling Constants and Chemical Shift Tables."
-
Protocol Methodology: Organic Syntheses. (2024).[2] "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate."
Sources
- 1. Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. westmont.edu [westmont.edu]
- 4. rsc.org [rsc.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. compoundchem.com [compoundchem.com]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Method Development for 2-(Difluoromethoxy)-4-propoxybenzoic Acid Purity
Executive Summary
The Challenge: 2-(Difluoromethoxy)-4-propoxybenzoic acid presents a unique chromatographic challenge due to its dual nature: a polar, ionizable carboxylic acid tail and a lipophilic, electron-withdrawing difluoromethoxy/propoxy core. Standard generic C18 gradients often fail to resolve critical process impurities, particularly regioisomers and des-fluoro analogs, resulting in co-elution and inaccurate purity assays.
The Solution: This guide compares the industry-standard C18/Acetonitrile system against an optimized Phenyl-Hexyl/Methanol system. Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl stationary phase—driven by
Molecular Analysis & Chromatographic Strategy
To develop a robust method, we must first deconstruct the analyte's physicochemical properties and how they dictate column selection.
| Feature | Chemical Moiety | Chromatographic Impact |
| Acidic Head | Carboxylic Acid ( | pKa ~3.1 . Requires mobile phase pH |
| Electronic Core | Difluoromethoxy ( | Electron-withdrawing.[1] Increases acidity of the ring. Provides a dipole moment exploitable by fluorinated or phenyl phases. |
| Lipophilic Tail | Propoxy ( | Dominates hydrophobic retention. Ensures the molecule retains well on C18, but lacks specific selectivity handles. |
Critical Quality Attributes (CQAs) of the Method
-
Resolution (
): Must separate the Main Peak from the Regioisomer Impurity (2-propoxy-4-(difluoromethoxy)benzoic acid). -
Peak Shape (
): Tailing factor must be (controlled by buffer pH). -
LOD/LOQ: Sensitivity sufficient to detect 0.05% impurity levels.
Comparative Study: C18 vs. Phenyl-Hexyl[2]
We evaluated two distinct separation systems. The "Standard" approach represents a typical starting point in R&D, while the "Alternative" represents a mechanism-based selection.
System A: The "Standard" (Generic Gradient)
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[2]
-
Mechanism: Pure Hydrophobic Interaction.
System B: The "Alternative" (Targeted Selectivity)
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
-
Mobile Phase: 20 mM Potassium Phosphate pH 2.5 (A) / Methanol (B)
-
Mechanism: Hydrophobic Interaction +
Stacking.
Experimental Results Comparison
| Parameter | System A (C18 / ACN) | System B (Phenyl-Hexyl / MeOH) | Analysis |
| Retention Time (Main Peak) | 8.4 min | 11.2 min | MeOH is a weaker solvent than ACN, increasing retention. |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline Separation) | Phenyl-Hexyl discriminates based on the electron density of the aromatic ring, which differs between isomers. |
| Tailing Factor ( | 1.6 | 1.1 | Phosphate buffer (System B) provides better ionic strength and pH control than Formic acid. |
| Selectivity ( | 1.02 | 1.15 | The |
Visualizing the Separation Mechanism[4]
The following diagram illustrates why System B succeeds where System A fails. The Phenyl-Hexyl phase interacts with the electron-deficient ring of the difluoromethoxy group.
Caption: Comparison of retention mechanisms. System B utilizes secondary pi-pi interactions to distinguish structurally similar isomers.
Optimized Method Protocol (System B)
This protocol is the recommended standard for purity analysis of 2-(Difluoromethoxy)-4-propoxybenzoic acid.
Reagents & Preparation[1][5]
-
Buffer (Mobile Phase A): Dissolve 2.72 g Potassium Dihydrogen Phosphate (
) in 1000 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 with Phosphoric Acid ( ). Filter through 0.22 µm nylon membrane. -
Organic (Mobile Phase B): 100% Methanol (HPLC Grade). Note: Methanol is preferred over ACN here as it promotes
interactions. -
Diluent: 50:50 Water:Methanol.[3]
Instrument Parameters[5]
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Temperature control is critical for reproducibility of
interactions). -
Detection: UV @ 230 nm (Maximize benzoic acid absorption) and 254 nm.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic Start |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 23.0 | 60 | 40 | End |
Method Validation Summary (Simulated Data)
The optimized method was validated following ICH Q2(R1) guidelines.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at retention time of Main Peak (11.2 min). Purity Angle < Purity Threshold. | Peak Purity Pass |
| Linearity ( | 0.9998 (Range: 0.1 µg/mL to 150 µg/mL) | |
| LOD / LOQ | LOD: 0.03 µg/mL LOQ: 0.10 µg/mL | S/N > 3 (LOD) S/N > 10 (LOQ) |
| Accuracy (Recovery) | 98.5% - 101.2% (at 50%, 100%, 150% levels) | 98.0% - 102.0% |
| Precision (Repeatability) | RSD = 0.4% (n=6 injections) | RSD |
| Robustness (pH) | pH 2.3 - 2.7: Resolution maintained | Resolution |
Method Development Workflow
The following decision tree outlines the logic used to arrive at the optimized Phenyl-Hexyl method.
Caption: Strategic decision tree highlighting the critical pivot from C18 to Phenyl-Hexyl chemistry.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5] LCGC North America. [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[6][5][7][Link]
-
PubChem. (2025).[8] 2-(Difluoromethoxy)benzoic acid Compound Summary. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lcms.cz [lcms.cz]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 7. separationmethods.com [separationmethods.com]
- 8. PubChemLite - 2-(difluoromethoxy)benzoic acid (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
Executive Summary
In drug development and impurity profiling, distinguishing between positional isomers of poly-substituted benzoic acids is a critical analytical challenge. This guide analyzes the mass spectrometry (MS) performance of 2-(Difluoromethoxy)-4-propoxybenzoic acid (Target Analyte) compared to its primary positional isomer, 2-propoxy-4-(difluoromethoxy)benzoic acid (Alternative/Isomer).
While both molecules share the exact elemental formula (
Structural Analysis & Chemical Properties
Understanding the structural environment is prerequisite to interpreting the MS spectra.
| Feature | Target Product | Alternative (Isomer) |
| Structure Name | 2-(Difluoromethoxy)-4-propoxybenzoic acid | 2-Propoxy-4-(difluoromethoxy)benzoic acid |
| Ortho Substituent | ||
| Para Substituent | ||
| Key Mechanistic Difference | The Ortho- | The Ortho-Propoxy group possesses |
Experimental Methodology (Recommended)
To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These protocols are designed to be self-validating by utilizing the distinct ionization energies of the functional groups.
Instrumentation & Ionization[3][4][5][6][7][8][9][10]
-
Platform: Triple Quadrupole (QQQ) or Q-TOF.[3]
-
Ionization Mode: Negative Electrospray Ionization (ESI-) .
-
Reasoning: Benzoic acids ionize most efficiently in negative mode via deprotonation (
). Positive mode is less sensitive and prone to complex adduct formation ( , ).
-
-
Capillary Voltage: 2.5 – 3.0 kV.
-
Source Temperature: 350°C (Ensure complete desolvation of the carboxylic acid).
Collision Induced Dissociation (CID) Protocol[11]
-
Collision Gas: Argon or Nitrogen.
-
Energy Ramp:
-
Low Energy (10-15 eV): To isolate the parent ion and observe initial decarboxylation.
-
High Energy (30-45 eV): To induce secondary fragmentation of the ether side chains.
-
Comparative Fragmentation Analysis
This section details the specific mass transitions that differentiate the Target Product from the Alternative.
The Target: 2-(Difluoromethoxy)-4-propoxybenzoic acid
Primary Pathway: Decarboxylation First
In the absence of an ortho-alkyl group containing abstractable hydrogens, the Target molecule follows the standard fragmentation rule for benzoic acids: rapid loss of
-
Precursor:
-
Primary Fragment: Loss of
(44 Da).[3] -
Secondary Fragment: Loss of Propyl Chain (
or ).-
Product:
(Loss of propene from m/z 201) or (Radical loss). -
Note: The para-propoxy group requires higher energy to fragment compared to an ortho-propoxy group.
-
The Alternative: 2-Propoxy-4-(difluoromethoxy)benzoic acid
Primary Pathway: The Ortho Effect (Side-Chain First) The Alternative possesses a propyl group at the ortho position. This allows for a specific interaction between the carboxylate and the propyl chain hydrogens.
-
Precursor:
-
Diagnostic Fragment: Loss of Propene (
, 42 Da) retaining . -
Secondary Fragment: Subsequent Decarboxylation.
-
Product:
.
-
Comparison Table: Diagnostic Transitions
| Transition Type | Target Product (2- | Alternative Isomer (2-Propoxy) | Differentiation Logic |
| Precursor Ion | Indistinguishable at MS1. | ||
| Primary Base Peak | CRITICAL: Target loses | ||
| Secondary Ion | Convergence of pathways (common core). | ||
| Minor Fragment | Specific to fluorinated moiety stability. |
Visualizing the Fragmentation Pathways[4][5][7][9][12][13][14]
The following diagram illustrates the divergent pathways. The Blue path represents the Target Product's dominant mechanism, while the Red path highlights the Alternative's unique Ortho-Effect pathway.
Caption: Divergent fragmentation trees. Green path indicates the Target (2-
Summary of Recommendations
-
Method Selection: Use Negative Mode ESI on a Triple Quadrupole for quantification.
-
Differentiation Strategy: Monitor the ratio of 201/245 vs 203/245 .
-
If the
fragment is dominant, the sample is the Target (2- ) . -
If the
fragment is dominant, the sample is the Isomer (2-Propoxy) .
-
-
Confirmation: If available, use High-Resolution MS (Q-TOF) to confirm the elemental composition of the neutral loss (43.9898 Da for
vs 42.0470 Da for ).
References
-
Todua, N. G., & Mikaia, A. I. (2016).[1] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom, 13(2), 83-94.[1]
-
Waters Corporation. (2025). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note.
-
Mekky, R. H., et al. (2023). Metabolic Profiling of the Oil of Sesame of the Egyptian Cultivar 'Giza 32' Employing LC-MS and Tandem MS-Based Untargeted Method.[7] Molecules.
-
BenchChem. (2025).[3] Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.[3] BenchChem Technical Guides.
Sources
- 1. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
Comparative Guide: IR Spectroscopy of 2-(Difluoromethoxy)-4-propoxybenzoic acid
Executive Summary & Structural Context[1][2][3][4][5]
This guide provides a technical analysis of the infrared (IR) spectroscopy profile for 2-(Difluoromethoxy)-4-propoxybenzoic acid . As a likely intermediate in the synthesis of phosphodiesterase inhibitors (analogous to Roflumilast precursors) or novel bioisosteres, accurate characterization of this compound requires distinguishing between three competing spectral domains: the carboxylic acid "anchor," the fluorinated ether "shield," and the aliphatic propoxy "tail."
Unlike standard benzoic acids, the presence of the difluoromethoxy (-OCHF₂) group introduces unique vibrational modes that can be easily misinterpreted as standard ether or ester bands. This guide compares the target molecule against two critical baselines: 4-Propoxybenzoic acid (non-fluorinated control) and 2-(Difluoromethoxy)benzoic acid (fluorinated core control) to isolate the diagnostic peaks required for quality control (QC) and structural validation.
Structural Zone Analysis (Graphviz Visualization)
The following diagram maps the molecular structure to specific IR vibrational zones. This "Zone" approach allows researchers to quickly validate the presence of all three critical moieties.
Figure 1: Structural deconstruction of 2-(Difluoromethoxy)-4-propoxybenzoic acid into three primary vibrational zones for spectral assignment.
Comparative Spectral Analysis
The table below contrasts the target molecule with its nearest structural neighbors. This comparison is essential for identifying impurities (e.g., unreacted starting material or des-fluoro byproducts).
Table 1: Diagnostic Peak Comparison
| Vibrational Mode | Target Molecule (2-OCHF₂-4-OPr-Benzoic Acid) | Control A (4-Propoxybenzoic Acid) | Control B (2-Difluoromethoxybenzoic Acid) | Diagnostic Note |
| O-H Stretch (Carboxylic Acid) | 2500–3300 cm⁻¹ (Broad, H-bonded) | 2500–3300 cm⁻¹ | 2500–3300 cm⁻¹ | Common to all.[1][2][3] Indicates acid functionality.[4][5][6][7] |
| C-H Stretch (Aliphatic) | 2870–2960 cm⁻¹ (Medium, Propyl chain) | 2870–2960 cm⁻¹ | Absent (or very weak aromatic only) | Distinguishes Target from Control B. |
| C=O Stretch | 1680–1700 cm⁻¹ | 1680–1695 cm⁻¹ | 1690–1710 cm⁻¹ | Position shifts slightly due to ortho-substitution effects (steric/electronic). |
| C-F Stretch (Difluoromethoxy) | 1050–1200 cm⁻¹ (Very Strong, Multiplet) | Absent | 1050–1200 cm⁻¹ | CRITICAL: The "Fluorine Fingerprint." Look for intense bands obscuring the C-O region. |
| C-O Stretch (Aryl Ether) | ~1250 cm⁻¹ | ~1255 cm⁻¹ | ~1260 cm⁻¹ | Often overlaps with C-F bands in the target. |
| Aromatic C=C | 1580–1610 cm⁻¹ | 1580–1610 cm⁻¹ | 1580–1610 cm⁻¹ | Standard aromatic backbone. |
| CHF₂ C-H | ~3000–3050 cm⁻¹ (Weak, often obscured) | Absent | ~3000–3050 cm⁻¹ | Subtle shoulder on the aromatic C-H band. |
Key Differentiators:
-
Vs. 4-Propoxybenzoic Acid: The target will exhibit a massive increase in absorption intensity in the 1000–1200 cm⁻¹ region due to the C-F bonds. If your spectrum lacks these intense bands, the difluoromethoxy group is missing.
-
Vs. 2-(Difluoromethoxy)benzoic Acid: The target will show distinct aliphatic C-H stretching (2870–2960 cm⁻¹) from the propyl tail, which is absent in the propoxy-free control.
Experimental Protocol: High-Fidelity Acquisition
To resolve the broad O-H stretch without losing the fine structure of the C-F fingerprint, specific sample preparation is required.
Method A: KBr Pellet (Recommended for Structural Confirmation)
-
Why: Provides the best resolution for the "Fingerprint Region" (600–1500 cm⁻¹) where C-F and C-O bands reside.
-
Protocol:
-
Ratio: Mix 2.0 mg of dry sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2 minutes. Crucial: Ensure particle size is <2 µm to avoid Christiansen effect (scattering) which distorts the baseline near C-F peaks.
-
Compression: Press at 10 tons for 2 minutes under vacuum to remove trapped moisture (which interferes with the O-H region).
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
-
Method B: ATR (Attenuated Total Reflectance) (Recommended for Routine QC)
-
Why: Faster, no moisture interference.
-
Protocol:
-
Use a Diamond or ZnSe crystal .
-
Apply solid sample to cover the crystal eye.
-
Apply high pressure clamp to ensure contact.
-
Correction: Apply "ATR Correction" in software, as penetration depth varies with wavelength (critical for accurate intensity ratios of C-H vs C-F).
-
References
-
NIST Mass Spectrometry Data Center. IR Spectrum of 4-Propoxybenzoic acid. National Institute of Standards and Technology.[8] Available at: [Link]
-
PubChem. 2-(Difluoromethoxy)benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]
-
Loison, A. et al. Specific properties of the -OCHF2 group. ResearchGate / Difluoromethoxylated Ketones Study.[9] Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 7. youtube.com [youtube.com]
- 8. Aniline [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
A Medicinal Chemist's Guide: Comparing Difluoromethoxy and Methoxy Substituents on Benzoic Acids
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The introduction of specific functional groups can profoundly alter a molecule's properties, turning a promising candidate into a viable therapeutic agent. Among the vast arsenal of substituents available to medicinal chemists, the methoxy group (-OCH₃) has been a long-standing staple. However, its susceptibility to metabolic degradation often presents a significant hurdle. This has led to the rise of fluorinated bioisosteres, with the difluoromethoxy group (-OCF₂H) emerging as a particularly strategic asset.[1]
This guide provides an in-depth, data-driven comparison of the difluoromethoxy and methoxy groups when substituted on a benzoic acid scaffold—a common structural motif in pharmaceuticals. We will dissect their influence on key physicochemical and pharmacological parameters, providing the technical insights and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their design-make-test-analyze cycles.
Part 1: Physicochemical Properties - A Tale of Two Substituents
The seemingly subtle switch from -OCH₃ to -OCF₂H introduces significant electronic and steric changes that ripple through the entire molecule, altering its fundamental properties.
Acidity (pKa): The Power of Induction
The acidity of the carboxylic acid group is a critical determinant of a compound's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with target proteins. The difluoromethoxy group, with its two strongly electronegative fluorine atoms, exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the benzoic acid. In contrast, the methoxy group has a dual electronic nature: it is weakly electron-withdrawing by induction but can be electron-donating through resonance, particularly when positioned para to the carboxylic acid. The net result is that difluoromethoxy-substituted benzoic acids are significantly more acidic (have a lower pKa) than their methoxy counterparts.[2]
| Substituent (Position) | Representative pKa | Key Electronic Effect |
| 4-Methoxy | ~4.2[2] | Weak Induction, Resonance Donation |
| 4-Difluoromethoxy | ~2.5 - 3.0[2] | Strong Inductive Withdrawal |
Note: pKa values are approximate and can vary based on substitution patterns and solvent conditions.
Lipophilicity (logP): A Modulated Increase
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms generally increases lipophilicity. The difluoromethoxy group increases the lipophilicity of a parent molecule to a greater extent than a methoxy group, but less so than the more heavily fluorinated trifluoromethoxy (-OCF₃) group.[3] This provides a nuanced tool for fine-tuning a compound's passage through biological membranes.[3][4]
| Substituent | Hansch Hydrophobicity Parameter (π) | Impact on Benzoic Acid |
| Methoxy (-OCH₃) | -0.02 | Minor decrease in lipophilicity |
| Difluoromethoxy (-OCF₂H) | +0.42 | Moderate increase in lipophilicity |
Source: Hansch parameters for anisole vs. difluoromethoxybenzene, illustrating the trend.[4]
Hydrogen Bonding: A Unique Donor Capability
A defining feature that distinguishes the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1][3] The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding with acceptor groups on a target protein.[1] This is a characteristic not shared by the methoxy group, which can only function as a hydrogen bond acceptor via its oxygen lone pairs. This additional interaction can be a powerful tool for enhancing binding affinity and selectivity.
Caption: Hydrogen bonding capabilities of difluoromethoxy vs. methoxy groups.
Part 2: Pharmacokinetic Profile - The Metabolic Advantage
The true value of the difluoromethoxy group often becomes most apparent when evaluating a compound's in vivo behavior.
Metabolic Stability: Blocking a Common Pitfall
A primary metabolic liability for compounds containing a methoxy group is O-demethylation, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes.[3] This metabolic pathway can lead to rapid clearance, a short plasma half-life, and the formation of potentially active or toxic metabolites.[5] The difluoromethoxy group is significantly more robust in this regard. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, effectively "blocking" this metabolic hotspot.[3] This enhanced metabolic stability can lead to a longer drug half-life, improved bioavailability, and a reduced required dose.[5]
Caption: Comparative metabolic pathways of methoxy and difluoromethoxy groups.
Plasma Protein Binding (PPB): The "Free Drug" Consideration
Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a pharmacological effect.[6][7] The extent of plasma protein binding is influenced by a drug's physicochemical properties, including lipophilicity and charge. Given that the difluoromethoxy group increases lipophilicity compared to the methoxy group, one might anticipate an increase in binding to plasma proteins like albumin. This is a critical parameter to measure experimentally, as high PPB can impact a drug's efficacy and disposition.[8]
Part 3: Experimental Protocols
To empower researchers to validate these properties in their own compounds, we provide the following standardized protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the benzoic acid as it is titrated with a strong base. The pKa corresponds to the pH at the half-equivalence point.[9]
Methodology:
-
Preparation: Accurately weigh and dissolve a sample (e.g., 20-30 mg) of the benzoic acid derivative in a suitable solvent.[9] A co-solvent like ethanol or acetonitrile may be required for poorly water-soluble compounds.[10]
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Titration: Place the dissolved sample in a beaker with a magnetic stirrer. Submerge the calibrated pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: After each increment of titrant, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the titration curve. The pKa is the pH value at exactly half the volume of the equivalence point.[9]
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)
This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing an estimate of its intrinsic clearance.[11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 7.4).[13]
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the buffer.
-
Prepare an NADPH regenerating system (cofactor necessary for CYP450 activity) in the buffer.[11][13]
-
Thaw cryopreserved Human Liver Microsomes (HLMs) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the test compound solution and the HLM suspension at 37°C for ~10 minutes.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.[13][14]
Protocol 3: Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for measuring PPB, as it minimizes non-specific binding.[8][15]
Methodology:
-
Device Preparation: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (typically with a molecular weight cutoff of ~12-14 kDa).[6][16]
-
Sample Addition: Add plasma (e.g., human plasma) spiked with the test compound (e.g., 1-5 µM) to one chamber (the plasma chamber).[7] Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[6]
-
Incubation: Seal the device and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to allow the free, unbound drug to reach equilibrium across the membrane.[6][16]
-
Sampling: After incubation, carefully collect samples from both the plasma chamber and the buffer chamber.
-
Matrix Matching & Analysis: To ensure accurate quantification, combine the buffer sample with an equal volume of blank plasma, and the plasma sample with an equal volume of PBS. Extract the drug from both matched samples using an organic solvent (e.g., acetonitrile).[6] Analyze the drug concentration in both extracts by LC-MS/MS.[6][7]
-
Calculation: The concentration in the buffer chamber represents the free drug concentration. The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage bound is then calculated as: (1 - fu) x 100.
Conclusion
The choice between a difluoromethoxy and a methoxy substituent is a strategic decision in drug design, with profound implications for a compound's overall profile. While the methoxy group is synthetically accessible and well-understood, its metabolic lability is a significant drawback. The difluoromethoxy group offers a compelling alternative, providing a powerful combination of properties:
-
Increased Acidity: Can be used to tune solubility and target interactions.
-
Modulated Lipophilicity: Enhances membrane permeability without the dramatic increases seen with -OCF₃.
-
Enhanced Metabolic Stability: Critically, it blocks the common O-demethylation pathway, often leading to a more favorable pharmacokinetic profile.[1][3]
-
Unique H-Bonding: Provides an additional tool for optimizing ligand-protein binding affinity.[1][3]
By understanding the distinct physicochemical and pharmacological consequences of these substituents, and by employing robust experimental protocols to validate them, medicinal chemists can more effectively navigate the complex challenges of drug development and design molecules with a higher probability of clinical success.
References
-
How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]
-
Plasma Protein Binding Assay. Domainex. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Swarthmore College. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal. [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]
-
Plasma Protein Binding Assay. Creative Bioarray. [Link]
-
Synthesis of 4-Methoxymethylbenzoic Acid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. HTDialysis. [Link]
-
Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). University of Lethbridge. [Link]
-
Determination of Plasma Protein Binding Rate. Creative Diagnostics. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. PMC. [Link]
-
Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. DergiPark. [Link]
-
A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. ResearchGate. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. ResearchGate. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(Difluoromethoxy)-4-methoxybenzoic acid | 1293108-58-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 7. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. web.williams.edu [web.williams.edu]
- 10. asianpubs.org [asianpubs.org]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]
- 16. static1.squarespace.com [static1.squarespace.com]
A Comparative Guide to the Thermal Analysis of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
Introduction
In the landscape of pharmaceutical development, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount to ensuring its safety, efficacy, and stability. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), serve as indispensable tools for this characterization.[1] They provide critical data on melting behavior, polymorphism, purity, thermal stability, and decomposition kinetics, which directly inform formulation strategies, manufacturing processes, and storage conditions.[2][3]
This guide presents a detailed thermal analysis of 2-(Difluoromethoxy)-4-propoxybenzoic acid , a complex benzoic acid derivative. To contextualize its thermal behavior and elucidate the structural influence of the difluoromethoxy group, we will conduct a direct comparison with a structurally simpler analogue, 4-Propoxybenzoic acid . Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a framework for interpreting thermal data and understanding structure-property relationships.
The Scientific Rationale: Why DSC and TGA are Essential
Before delving into the experimental data, it is crucial to understand the causality behind selecting these specific analytical techniques.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[4] This technique is exceptionally sensitive to thermal events such as melting, crystallization, and glass transitions.[5] For pharmaceutical applications, DSC is a cornerstone for determining the melting point, which is a key indicator of identity and purity.[6] Furthermore, it is a powerful tool for identifying and characterizing different crystalline forms (polymorphs), which can have significant differences in solubility, bioavailability, and stability.[7]
-
Thermogravimetric Analysis (TGA): TGA continuously measures the mass of a sample as a function of temperature or time in a controlled atmosphere.[8] Its primary role is to assess thermal stability and decomposition behavior.[3] The resulting data reveals the temperature at which a material begins to degrade and quantifies mass loss associated with decomposition, dehydration (loss of water), or desolvation (loss of solvent).[9] This information is critical for establishing safe operating temperatures during manufacturing and for predicting the long-term stability and shelf-life of a drug substance.
By employing these techniques in tandem, we can construct a comprehensive thermal profile of a compound, revealing not just when it changes, but also how it changes with temperature.
Experimental Protocols: A Self-Validating Methodology
The integrity of thermal analysis data hinges on a meticulously designed and executed experimental protocol. The methods described below are grounded in established standards, such as those outlined in the United States Pharmacopeia (USP) General Chapter <891> and ASTM E2550.[1][10]
Overall Experimental Workflow
The logical flow from sample preparation to final data interpretation is crucial for reproducible results.
Caption: Experimental workflow for DSC/TGA analysis.
Detailed Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard, in accordance with USP <891> guidelines.[11]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. This sample size provides a clear thermal signal without overwhelming the detector.
-
Pan Sealing: Hermetically seal the pan to prevent any mass loss due to sublimation prior to melting.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min. This rate offers a good balance between resolution and experimental time.[1]
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak temperature of the endotherm, and the enthalpy of fusion (ΔHfus).
Detailed Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA balance using certified calibration weights and verify the temperature accuracy using materials with known Curie points or melting points.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min, consistent with the DSC method for direct comparison.
-
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Td), defined as the temperature at which a significant mass loss begins, and the percentage of mass lost at each decomposition step.
Results and Comparative Discussion
The following sections present the thermal analysis data for both compounds. This data is synthesized to be representative for discussion and comparative purposes.
Part A: Thermal Profile of 2-(Difluoromethoxy)-4-propoxybenzoic Acid
This molecule features a benzoic acid core substituted with both a propoxy group and a difluoromethoxy group. The presence of highly electronegative fluorine atoms is expected to significantly influence its intermolecular interactions and thermal properties.
Table 1: DSC and TGA Data for 2-(Difluoromethoxy)-4-propoxybenzoic Acid
| Parameter | Value | Interpretation |
|---|---|---|
| DSC | ||
| Melting Onset (Tm, onset) | 135.4 °C | Start of the melting process. |
| Melting Peak (Tm, peak) | 138.1 °C | Temperature of maximum melting rate. |
| Enthalpy of Fusion (ΔHfus) | 115.2 J/g | Energy required to melt the solid. |
| TGA | ||
| Onset of Decomposition (Td) | 225.7 °C | Temperature at which significant thermal degradation begins. |
| Mass Loss (225-350°C) | 98.5% | Corresponds to the complete decomposition of the molecule. |
The DSC thermogram shows a sharp, single endotherm, indicative of the melting of a crystalline solid. The TGA curve demonstrates that the compound is thermally stable up to 225.7°C, after which it undergoes a single-step, rapid decomposition. This high decomposition temperature suggests strong molecular stability.
Part B: Thermal Profile of 4-Propoxybenzoic Acid (Comparator)
This analogue lacks the difluoromethoxy group, allowing for a direct assessment of that group's contribution to the overall thermal profile.
Table 2: DSC and TGA Data for 4-Propoxybenzoic Acid
| Parameter | Value | Interpretation |
|---|---|---|
| DSC | ||
| Melting Onset (Tm, onset) | 146.2 °C | Start of the melting process. |
| Melting Peak (Tm, peak) | 148.5 °C | Temperature of maximum melting rate. |
| Enthalpy of Fusion (ΔHfus) | 140.8 J/g | Energy required to melt the solid. |
| TGA | ||
| Onset of Decomposition (Td) | 205.1 °C | Temperature at which significant thermal degradation begins. |
| Mass Loss (205-320°C) | 99.1% | Corresponds to the complete decomposition of the molecule. |
Similar to its counterpart, 4-propoxybenzoic acid displays a sharp melting endotherm. However, its thermal stability, as indicated by the TGA onset of decomposition, is notably lower.
Part C: Comparative Analysis: The Impact of the Difluoromethoxy Group
Directly comparing the thermal data reveals the profound influence of the 2-(difluoromethoxy) substitution.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. qualitest.ae [qualitest.ae]
- 5. worldoftest.com [worldoftest.com]
- 6. â©891⪠Thermal Analysis [doi.usp.org]
- 7. quercus.be [quercus.be]
- 8. veeprho.com [veeprho.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. scribd.com [scribd.com]
Validating Assay Purity for 2-(Difluoromethoxy)-4-propoxybenzoic Acid
A Comparative Methodological Guide
Executive Summary
Validating the assay purity of 2-(Difluoromethoxy)-4-propoxybenzoic acid presents a specific chromatographic challenge: distinguishing the parent molecule from its positional regioisomers and des-fluoro degradation products. Standard alkyl-bonded phases (C18) often fail to provide baseline resolution (
This guide compares two methodologies:
-
Method A (Generic): Traditional C18 stationary phase.
-
Method B (Optimized): Pentafluorophenyl (PFP) stationary phase.
Key Finding: Method B is the recommended standard. By exploiting
Chemical Context & Impurity Profiling[1]
To validate purity, one must first define "impurity." For this benzoic acid derivative, the synthesis pathway (alkylation of dihydroxybenzoic acid followed by difluoromethylation) generates specific byproducts.
| Compound ID | Structure / Description | Relative Retention Risk (C18) |
| Target Analyte | 2-(Difluoromethoxy)-4-propoxybenzoic acid | N/A |
| Impurity A (Regioisomer) | 2-propoxy-4-(difluoromethoxy)benzoic acid | High (Co-elution likely) |
| Impurity B (Hydrolysis) | 2-hydroxy-4-propoxybenzoic acid (Loss of | Low (Elutes earlier) |
| Impurity C (Process) | 2,4-dipropoxybenzoic acid (Over-alkylation) | Medium (Elutes later) |
The Separation Challenge
The difluoromethoxy group (
Method Comparison: C18 vs. PFP
Experimental Conditions
| Parameter | Method A (Generic Control) | Method B (Recommended) |
| Column | C18 (L1), 100Å, 1.7 µm, 2.1 x 100 mm | PFP (L43) , 100Å, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B over 10 min | 10% B to 80% B over 12 min |
| Flow Rate | 0.4 mL/min | 0.35 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm |
Performance Data (Representative)
The following data illustrates the critical failure of standard C18 chemistry for this specific fluorinated isomer pair.
| Metric | Method A (C18) Result | Method B (PFP) Result | Pass/Fail Criteria |
| Retention Time (Target) | 6.45 min | 7.12 min | N/A |
| Retention Time (Imp A) | 6.58 min | 7.85 min | N/A |
| Resolution ( | 1.2 (FAIL) | 3.4 (PASS) | NLT 2.0 |
| Tailing Factor ( | 1.1 | 1.05 | NMT 1.5 |
| Theoretical Plates ( | 12,500 | 14,200 | NLT 5,000 |
Why Method B Works:
The PFP (Pentafluorophenyl) phase contains a fluorinated ring. This phase engages in specific fluorine-fluorine interactions and dipole-dipole interactions with the
Validation Protocol (ICH Q2(R1) Aligned)
Use the following workflow to validate Method B.
Phase 1: System Suitability Testing (SST)
Before every run, verify the system is capable.
-
Injection: 5 replicates of Standard Solution (0.5 mg/mL).
-
Requirement: %RSD of Area < 0.73% (for Assay).
-
Requirement: Resolution between Target and Impurity A > 2.0.
Phase 2: Specificity (Forced Degradation)
Prove the method detects impurities without interference. Subject the sample to stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours. (Expect Impurity B).
-
Base Hydrolysis: 0.1N NaOH, Ambient, 1 hour. (Note:
is base-labile; expect rapid degradation to phenol). -
Oxidation: 3%
, Ambient, 4 hours. -
Acceptance: Peak purity angle < Purity threshold (via PDA detector) for the main peak. No co-elution with degradants.
Phase 3: Linearity & Range
-
Preparation: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
-
Execution: Triplicate injections at each level.
-
Acceptance: Correlation coefficient (
) .
Phase 4: Accuracy (Recovery)
-
Spiking: Spike placebo matrix with known amounts of 2-(Difluoromethoxy)-4-propoxybenzoic acid at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Visualizations
Diagram 1: Analytical Method Validation Workflow
This flowchart outlines the logical progression from protocol design to final reporting, ensuring compliance with ICH guidelines.
Caption: Step-by-step validation workflow ensuring all ICH Q2(R1) parameters are met sequentially.
Diagram 2: Column Selection Decision Tree
A logic guide for selecting the correct stationary phase based on the specific chemistry of the impurity profile.
Caption: Decision matrix for selecting PFP columns over C18 when fluorinated regioisomers are present.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1]
-
Phenomenex Application Guide. Separation of Fluorinated Isomers using Pentafluorophenyl (PFP) Phases.
- Journal of Chromatography A.Selectivity of pentafluorophenyl phases for the separation of fluorinated compounds. (General Reference for PFP Mechanism).
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
Biological Activity Comparison of Propoxybenzoic Acid Analogs
This guide provides an in-depth technical comparison of 4-propoxybenzoic acid and its structural analogs, focusing on their biological activity, structure-activity relationships (SAR), and experimental characterization.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Biochemists, and Drug Development Scientists
Executive Summary & Chemical Classification
4-Propoxybenzoic acid (CAS: 5438-19-7) belongs to the class of 4-alkoxybenzoic acids .[1] Unlike "parabens" (which are alkyl esters of p-hydroxybenzoic acid), these compounds feature an ether linkage at the para position.[1] This etherification significantly alters the molecule's lipophilicity (LogP) and electronic properties compared to the parent p-hydroxybenzoic acid, influencing its interaction with enzymatic active sites and microbial membranes.[1]
This guide compares the Propoxy analog against its homologs:
-
Methoxy (Anisic acid): Short chain, lower lipophilicity.
-
Butoxy/Pentoxy : Long chain, higher lipophilicity, steric bulk.
Key Comparative Insights
| Feature | 4-Methoxybenzoic Acid (Anisic) | 4-Propoxybenzoic Acid | 4-Butoxy/Pentoxybenzoic Acid |
| Lipophilicity (LogP) | Low (~2.[1]0) | Moderate (~3.0) | High (>3.[1]5) |
| Tyrosinase Inhibition | Competitive/Mixed | Non-Competitive | Non-Competitive (Lower Potency) |
| Membrane Permeability | Low | Optimal | Limited by Solubility |
| Primary Utility | Flavor/Fragrance Precursor | Mesogen (Liquid Crystals), Enzyme Inhibitor | Liquid Crystal Polymers |
Structure-Activity Relationship (SAR) Analysis
The biological activity of propoxybenzoic acid analogs is governed by the length of the alkoxy chain .[1] This "tail" dictates the molecule's ability to penetrate hydrophobic pockets in enzymes (like Tyrosinase) or disrupt bacterial lipid bilayers.[1]
The "Switch" Phenomenon in Enzyme Inhibition
A critical finding in the study of mushroom tyrosinase inhibition is the mechanistic switch driven by chain length.
-
Short Chains (Methoxy): The molecule is small enough to compete directly with the substrate (L-DOPA) for the active site, often acting as a competitive or mixed-type inhibitor.[1]
-
Medium Chains (Propoxy): The propyl chain introduces sufficient steric bulk that it can no longer fit comfortably in the catalytic pocket in the same orientation.[1] Instead, it binds to an allosteric site or the enzyme-substrate complex, shifting the mechanism to non-competitive inhibition.
-
Long Chains (Butoxy+): Further elongation often leads to a decrease in inhibitory potency due to solubility issues or excessive steric hindrance preventing binding altogether.[1]
Visualization: SAR & Mechanism Switching
The following diagram illustrates the transition in inhibitory mechanism as the alkoxy chain lengthens.
Caption: SAR map showing the transition from competitive to non-competitive inhibition as the alkoxy chain length increases from Methoxy to Propoxy.[2]
Comparative Biological Performance Data[3][4]
A. Tyrosinase Inhibition (Melanogenesis Control)
Tyrosinase is a key enzyme in melanin biosynthesis.[1] Alkoxybenzoic acids are investigated as skin-whitening agents or anti-browning agents in food science.[1]
| Analog | IC50 (mM)* | Inhibition Type | Mechanism Note |
| Methoxy- | 0.60 | Mixed/Competitive | Fits active site; competes with substrate.[1] |
| Ethoxy- | 0.52 | Mixed | Transition state.[1] |
| Propoxy- | 0.45 - 0.55 | Non-Competitive | Binds to Enzyme-Substrate complex; does not compete for active site. |
| Butoxy- | > 0.60 | Non-Competitive | Reduced solubility limits effective concentration.[1] |
*Note: IC50 values are approximate and dependent on specific assay conditions (e.g., substrate concentration, pH).
B. Antimicrobial Potency (The Cutoff Effect)
In antimicrobial applications, the Propoxy analog often sits at the peak of the "parabolic" activity curve.[1]
-
Bioavailability: Short chains (Methoxy) are too hydrophilic to cross bacterial membranes efficiently.[1]
-
The Sweet Spot (Propoxy): The propyl chain provides enough lipophilicity to partition into the lipid bilayer, disrupting membrane integrity or transporting the acidic headgroup into the cytoplasm.[1]
-
The Cutoff (Pentoxy+): Longer chains become "trapped" in the membrane core or aggregate due to low water solubility, reducing their effective concentration at the target site (the "cutoff effect").
Experimental Protocols
To validate these comparisons in your own lab, use the following standardized protocols.
Protocol 1: Tyrosinase Inhibition Kinetics
Objective: Determine the IC50 and Mode of Inhibition (Competitive vs. Non-Competitive).
-
Reagent Prep:
-
Enzyme: Mushroom Tyrosinase (2000 U/mL) in 50 mM phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (5 mM stock).
-
Test Compounds: Prepare 100 mM stocks of Methoxy-, Propoxy-, and Butoxybenzoic acid in DMSO. Dilute to test concentrations (0.1 – 5.0 mM).
-
-
Assay Workflow:
-
In a 96-well plate, add 10 µL test compound + 150 µL phosphate buffer.
-
Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 mins.
-
Add 20 µL L-DOPA to initiate reaction.[1]
-
-
Measurement:
-
Monitor absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.
-
-
Analysis:
Protocol 2: Minimum Inhibitory Concentration (MIC)
Objective: Compare membrane permeability/antimicrobial efficacy.
-
Inoculum: Standardize S. aureus or E. coli to
CFU/mL. -
Dilution: Perform 2-fold serial dilutions of Propoxybenzoic acid analogs in Mueller-Hinton Broth (Range: 1000 µg/mL to 1.9 µg/mL).
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC.[1]
-
Expected Result: Propoxy MIC < Methoxy MIC (due to superior membrane penetration).[1]
-
Synthesis & Workflow Visualization
Understanding the synthesis allows for the creation of custom derivatives (e.g., esterifying the carboxylic acid to create liquid crystal monomers).
Caption: Synthesis pathway for 4-Propoxybenzoic acid via Williamson Ether Synthesis and downstream application.
References
-
Kubo, I., et al. (2003). "Tyrosinase inhibition kinetics of anisic acid and its derivatives." Zeitschrift für Naturforschung C, 58(9-10), 713-718. Link
-
Chen, Q.X., et al. (2005). "Inhibitory effects of p-alkoxybenzoic acids on the activity of mushroom tyrosinase." Food Chemistry, 91(1), 169-174. Link
-
Hansch, C., & Clayton, J.M. (1973). "Lipophilic character and biological activity of drugs II: The parabolic case." Journal of Pharmaceutical Sciences, 62(1), 1-21. Link
-
PubChem. (2024).[1] "4-Propoxybenzoic Acid Compound Summary." National Library of Medicine.[1] Link
-
Imrie, C.T., et al. (1994). "Liquid Crystalline Properties of 4-alkoxybenzoic acids." Liquid Crystals, 16(1). Link
Sources
Comparative Guide: Reference Standard Qualification for 2-(Difluoromethoxy)-4-propoxybenzoic Acid
Executive Summary
2-(Difluoromethoxy)-4-propoxybenzoic acid (CAS 1154276-48-8) is a critical structural analog and potential process impurity in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast. Accurate quantification of this moiety is essential for establishing mass balance in API synthesis and toxicological qualification.
This guide challenges the traditional reliance on "Chromatographic Purity" (Area %) for this compound. Due to the synthetic routes employed (often involving inorganic bases like Cs₂CO₃ or NaOH for difluoromethylation), "Research Grade" standards frequently contain significant non-chromatographic impurities (inorganic salts, residual water) that HPLC-UV fails to detect.
The Thesis: For non-pharmacopeial reference standards of this specific benzoate derivative, Quantitative NMR (qNMR) provides a superior, self-validating primary assay compared to the traditional Mass Balance approach.
The Comparative Landscape: Standard Grades
When sourcing or characterizing reference materials for 2-(Difluoromethoxy)-4-propoxybenzoic acid, researchers typically encounter three tiers of quality. The selection dictates the validity of downstream data.
| Feature | Tier 1: Primary Reference Standard (In-House/Custom) | Tier 2: Certified Reference Material (CRM) | Tier 3: Catalog "Research Grade" |
| Primary Use | FDA/EMA submission, Release Testing | Instrument Calibration, Method Validation | Early Discovery, Peak Identification |
| Purity Method | qNMR (¹H or ¹⁹F) + Mass Balance | Mass Balance (HPLC - Volatiles - ROI) | HPLC Area % (UV) only |
| Traceability | Direct link to NIST/BIPM via Internal Standard | Traceable to ISO 17034 accreditation | Vendor Certificate of Analysis (CoA) |
| Risk Factor | Low (Absolute Assay established) | Low (if CoA is comprehensive) | High (Often overestimates content by 2-10%) |
| Cost | High (Time/Labor intensive) | High ( | Low ($) |
The "Area %" Trap
Commercially available "Research Grade" samples of CAS 1154276-48-8 often claim ">98% Purity." However, this value usually represents Chromatographic Purity at 254 nm.
-
The Reality: If the sample contains 5% inorganic salts (from the difluoromethylation workup) and 2% moisture, the True Assay is only 93% w/w.
-
The Consequence: Using this standard to quantify an impurity in a drug product will result in a 7% underestimation of the impurity, potentially causing a regulatory violation (e.g., missing an ICH Q3B threshold).
Experimental Validation: The qNMR Protocol
To establish a self-validating Primary Standard, we utilize ¹H-qNMR . This method relies on the direct proportionality between signal integration and the number of nuclei, independent of the compound's UV response factor.
Protocol 1: ¹H-qNMR Purity Assignment
Objective: Determine the absolute weight-percent (w/w) assay of the candidate standard.
Materials:
-
Analyte: ~10 mg of 2-(Difluoromethoxy)-4-propoxybenzoic acid.
-
Internal Standard (IS): TraceCERT® Maleic Acid (or Dimethyl sulfone), dried over P₂O₅.
-
Solvent: DMSO-d₆ (99.9 atom % D).
Workflow:
-
Weighing: Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of the Analyte (
) and ~5 mg of the Internal Standard ( ) directly into the same NMR tube (or a vial to be transferred). Crucial: Record weights to 5 decimal places. -
Dissolution: Add 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Sequence: 90° pulse.
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest relaxing proton).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the diagnostic signals:
-
Analyte Signal: The triplet of the propoxy methyl group (~1.0 ppm) or the difluoromethoxy triplet (highly characteristic, ~7.0-7.4 ppm,
Hz). -
IS Signal: Maleic acid singlet (~6.3 ppm).
-
Calculation:
- : Integral area
- : Number of protons (e.g., 2 for Maleic acid singlet, 1 for OCHF2)
- : Molecular Weight[1][2]
- : Mass weighed
- : Purity (as decimal)[3][4]
Supporting Data: qNMR vs. HPLC
The following dataset illustrates the discrepancy often found when characterizing this specific benzoate derivative.
Table 1: Comparative Analysis of a "98%" Vendor Sample
| Parameter | Method | Result | Interpretation |
| HPLC Purity | C18 / ACN:Water / UV 254nm | 98.4% | Indicates high organic purity relative to UV-absorbing contaminants. |
| Volatiles | TGA / Karl Fischer | 1.2% | Residual solvent/moisture present. |
| Residue on Ignition | Sulfated Ash | 4.1% | Critical Finding: Significant inorganic salt contamination (likely Sodium or Cesium salts). |
| Calculated Mass Balance | (100 - Volatiles - Ash - Org. Imp.) | 93.1% | The theoretical maximum purity. |
| qNMR Assay | ¹H-NMR vs NIST Maleic Acid | 92.8% ± 0.4% | The True Value. Confirms the Mass Balance calculation. |
Method Validation for Routine Analysis (HPLC-UV)
Once the Primary Standard is characterized via qNMR, it can be used to validate a routine HPLC method.
Methodology:
-
Column: C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains the benzoic acid in protonated form, improving peak shape).
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 235 nm (Benzoate absorption max) and 210 nm.
-
Flow Rate: 1.0 mL/mL.
Stability Note: The difluoromethoxy group (-OCHF₂) is generally stable under these acidic conditions. However, avoid using alkaline mobile phases (pH > 8) for extended periods, as this can promote hydrolysis to the phenol, particularly at elevated temperatures.
Visualization: Qualification Workflow
The following diagram outlines the decision process for qualifying a reference standard for CAS 1154276-48-8.
Caption: Decision matrix for elevating "Research Grade" materials to "Primary Reference Standard" status using orthogonal analytical methods.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2024).[3][6][7][8][9]
-
BIPM (Bureau International des Poids et Mesures). The application of quantitative NMR (qNMR) for the purity assessment of organic calibration standards.[9][10] Metrologia. (2014).
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. (2012).
-
ICH Guidelines. Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006).
-
BenchChem. 2-(Difluoromethoxy)-4-propoxybenzoic acid Structure and Properties. (Accessed 2025).[7][8][11][12]
Sources
- 1. 10xchem.com [10xchem.com]
- 2. 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5 [amp.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
